Miramistin ion
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAYHNRJRKXWNV-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91481-38-8 | |
| Record name | Miramistin ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091481388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIRAMISTIN ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S6VPY15U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ion Mechanism of Miramistin Action on Bacterial Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miramistin is a cationic antiseptic agent with a broad spectrum of antimicrobial activity. Its primary target is the bacterial cell membrane, where its ionic and hydrophobic interactions lead to a cascade of events culminating in cell death. This technical guide provides a detailed exploration of the core ionic mechanism of Miramistin's action on bacterial cell membranes, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.
Core Mechanism of Action: An Ionic Onslaught
The antimicrobial activity of Miramistin is fundamentally driven by its cationic nature. The molecule possesses a positively charged quaternary ammonium group, which electrostatically interacts with the negatively charged components of the bacterial cell envelope.
In Gram-negative bacteria , the initial targets are the lipopolysaccharides (LPS) of the outer membrane. The cationic head of Miramistin binds to the anionic phosphate groups of lipid A, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. This initial binding is followed by the insertion of Miramistin's long hydrophobic tail into the lipid bilayer, leading to the disorganization of the outer membrane.
In Gram-positive bacteria , the primary targets are the negatively charged teichoic and lipoteichoic acids embedded in the peptidoglycan layer. The electrostatic attraction between the cationic Miramistin and these anionic polymers facilitates its accumulation at the cell surface. Subsequently, the hydrophobic portion of the molecule interacts with the underlying cytoplasmic membrane.
This initial binding and insertion trigger a series of disruptive events:
-
Membrane Depolarization: The influx of the positively charged Miramistin molecules disrupts the established electrochemical gradient across the bacterial membrane, leading to rapid and significant membrane depolarization.
-
Increased Permeability and Ion Leakage: The perturbation of the lipid bilayer creates transient pores and increases membrane fluidity. This leads to the uncontrolled leakage of essential intracellular ions, most notably potassium (K⁺).
-
Metabolic Disruption: The loss of membrane potential and the leakage of ions disrupt crucial cellular processes that rely on the electrochemical gradient, such as ATP synthesis and nutrient transport.
-
Leakage of Macromolecules: At higher concentrations, the membrane damage becomes more severe, leading to the leakage of larger molecules, including ATP, nucleotides, and proteins.
-
Cell Lysis: The culmination of these events is the loss of osmotic balance and structural integrity, resulting in cell lysis and death.
Quantitative Data on Miramistin's Antibacterial Activity
The efficacy of Miramistin can be quantified through various microbiological assays. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Miramistin against common bacterial pathogens.
| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 209p | 8 | 16 | [1] |
| Escherichia coli | CDC F-50 | 32 | 128 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the ionic mechanism of action of Miramistin.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of Miramistin that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).
Methodology:
-
Preparation of Miramistin Stock Solution: Prepare a stock solution of Miramistin in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Miramistin stock solution in the appropriate broth medium.
-
Add an equal volume of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without Miramistin) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Miramistin in which no visible turbidity is observed.
-
-
Determination of MBC:
-
From the wells showing no visible growth in the MIC assay, plate a small aliquot (e.g., 10 µL) onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of Miramistin that results in no colony formation.
-
Membrane Potential Assay using DiSC₃(5)
Objective: To qualitatively and quantitatively assess the effect of Miramistin on bacterial membrane potential.
Methodology:
-
Bacterial Cell Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a buffer containing a high concentration of K⁺ (e.g., 100 mM KCl) to equilibrate the intracellular and extracellular K⁺ concentrations.
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05-0.1.
-
-
Dye Loading:
-
Add the voltage-sensitive fluorescent dye DiSC₃(5) to the cell suspension at a final concentration of 1-2 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a cuvette or a 96-well black microplate.
-
Monitor the fluorescence using a spectrofluorometer or a microplate reader with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
Once a stable baseline fluorescence is established, add Miramistin at the desired concentration.
-
Record the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.
-
A positive control for complete depolarization can be achieved by adding a protonophore like CCCP or a channel-forming peptide like gramicidin.
-
Membrane Integrity Assay using Propidium Iodide
Objective: To assess the permeabilization of the bacterial membrane by measuring the uptake of the fluorescent dye propidium iodide (PI).
Methodology:
-
Bacterial Cell Preparation:
-
Prepare the bacterial cell suspension as described in the membrane potential assay, typically in a phosphate-buffered saline (PBS) solution.
-
-
Assay Setup:
-
In a 96-well black microplate, add the bacterial suspension.
-
Add propidium iodide to a final concentration of 1-5 µg/mL.
-
Add Miramistin at various concentrations to different wells.
-
Include a positive control for membrane permeabilization (e.g., treatment with 70% ethanol) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm at different time points (e.g., 5, 15, 30, 60 minutes).
-
An increase in fluorescence indicates that PI has entered the cells through the compromised membrane and intercalated with the DNA.
-
Potassium Leakage Assay
Objective: To quantify the release of intracellular potassium ions following treatment with Miramistin.
Methodology:
-
Bacterial Cell Preparation:
-
Grow and wash the bacterial cells as previously described, resuspending them in a low-potassium buffer to minimize background levels.
-
-
Treatment and Sample Collection:
-
Add Miramistin to the cell suspension at the desired concentration.
-
At various time points, take aliquots of the suspension and immediately centrifuge them to pellet the bacteria.
-
-
Potassium Quantification:
-
Carefully collect the supernatant, which contains the leaked potassium.
-
Measure the potassium concentration in the supernatant using an ion-selective electrode or by atomic absorption spectrophotometry.
-
To determine the total intracellular potassium, lyse an untreated sample of the bacterial suspension (e.g., by boiling or sonication) and measure the potassium concentration.
-
Express the potassium leakage as a percentage of the total intracellular potassium.
-
Visualizations
Mechanism of Action of Miramistin on the Bacterial Cell Membrane
Caption: Stepwise mechanism of Miramistin's action on bacterial cell membranes.
Experimental Workflow for Assessing Membrane Depolarization
Caption: Workflow for the membrane potential assay using DiSC₃(5).
Experimental Workflow for Membrane Integrity Assay
Caption: Workflow for the membrane integrity assay using propidium iodide.
Conclusion
The ionic mechanism of Miramistin's action on bacterial cell membranes is a rapid and potent process initiated by electrostatic attraction and culminating in membrane disruption and cell death. The multifaceted nature of this attack, targeting fundamental aspects of bacterial physiology such as membrane potential and permeability, likely contributes to its broad spectrum of activity and a lower propensity for the development of resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of Miramistin and other cationic antimicrobials. Further research providing more granular quantitative data on the kinetics and extent of ion leakage and membrane depolarization will further enhance our understanding of this important antiseptic.
References
The Genesis of a Broad-Spectrum Antimicrobial: Early Studies and Discovery of Miramistin's Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Miramistin (benzyldimethyl-myristoylamino-propylammonium chloride) is a cationic antiseptic with a broad spectrum of antimicrobial activity, encompassing bacteria, fungi, and viruses.[1][2] Developed in the Soviet Union as part of the "Space Biotechnology" program, its origins are rooted in the need for a safe and effective antiseptic for cosmonauts operating in the unique environment of space.[1][3] Initially classified, information regarding its discovery and early development has become more accessible, revealing a fascinating journey from space exploration to terrestrial clinical applications.[3] This technical guide provides a comprehensive overview of the early studies that unveiled Miramistin's antimicrobial prowess, detailing the experimental methodologies, quantitative data, and the foundational understanding of its mechanism of action.
The Soviet Space Program: A Cradle for Innovation
The unique challenges of long-duration space missions, including the confined quarters of spacecraft and the potential for microbial contamination, necessitated the development of novel and potent antimicrobial agents. The "Space Biotechnology" program was tasked with creating a safe and effective antiseptic for cosmonauts.[1] It was within this context that a team of scientists, reportedly led by Professor Yuri Krivoshein, synthesized and investigated a series of quaternary ammonium compounds.[4] The molecule that would eventually be named Miramistin emerged as a promising candidate due to its potent and broad-spectrum antimicrobial properties coupled with a favorable safety profile.
Early In Vitro Antimicrobial Investigations
The initial discovery of Miramistin's antimicrobial capabilities was the result of systematic in vitro screening against a wide range of microorganisms. Early studies, though not always adhering to modern standardized protocols, laid the groundwork for understanding its spectrum of activity.
Antibacterial Activity
Initial investigations revealed Miramistin's potent bactericidal effects against both Gram-positive and Gram-negative bacteria. One of the earliest documented studies tested the susceptibility of 236 bacterial strains to a 0.01% (100 mg/L) solution of Miramistin.[5] After an 18-hour exposure, only 9.3% of the isolates, predominantly staphylococci, remained viable.[5] Notably, Gram-negative cocci were eradicated within 6 hours, and streptococci within just 1 hour.[5]
Subsequent studies provided more quantitative data, including Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC). These values are crucial for understanding the potency of an antimicrobial agent.
Table 1: Early In Vitro Antibacterial Activity of Miramistin
| Bacterium | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Broth Microdilution | 8 | 16 | [4] |
| Escherichia coli | Broth Microdilution | 32 | 128 | [4] |
| Staphylococcus aureus | Not Specified | 30 | Not Reported | [1] |
| Escherichia coli | Not Specified | 125 | Not Reported | [1] |
| Pseudomonas aeruginosa | Not Specified | 500 | Not Reported | [1] |
| Various Bacteria | Not Specified | 25 | Not Reported | [2] |
Antifungal Activity
Early research also demonstrated Miramistin's efficacy against a variety of fungal pathogens. While the methodologies in these initial studies were not always standardized according to modern CLSI or EUCAST guidelines, they provided clear evidence of its fungicidal properties.[2] For instance, one study showed that a 0.01% (100 mg/L) solution of Miramistin was fungicidal against the majority of tested Candida isolates, with some being killed after only 15 minutes of incubation.[2]
Anti-Biofilm Activity
The ability of microorganisms to form biofilms presents a significant challenge in both clinical and industrial settings. Early recognition of Miramistin's potential to combat these resilient communities was a significant finding. Studies have shown that Miramistin has a significant inhibitory effect on the formation of biofilms by various microorganisms.[5] Treatment with low doses of Miramistin (3.12 µg/mL) was found to inhibit biofilm formation by a factor of 2-3 compared to controls.[5] Higher concentrations (25-50 µg/mL) were required to inhibit the growth of already formed biofilms.[5]
Experimental Protocols
To ensure the reproducibility and comparability of results, it is essential to detail the experimental methodologies employed in these early studies. While specific protocols from the earliest Soviet-era research can be difficult to obtain, subsequent studies have utilized standardized methods to evaluate Miramistin's antimicrobial activity.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following provides a generalized protocol relevant to the testing of cationic antiseptics like Miramistin.
Protocol 1: Broth Microdilution for Cationic Antiseptics
-
Preparation of Antimicrobial Agent: A stock solution of Miramistin is prepared and serially diluted in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. To minimize binding of the cationic compound, polypropylene plates are often preferred over polystyrene.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension. A growth control well (containing no Miramistin) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of Miramistin that results in the complete inhibition of visible growth.
Quantitative Suspension Test
The quantitative suspension test is used to evaluate the bactericidal or fungicidal activity of a disinfectant or antiseptic under defined conditions.
Protocol 2: Quantitative Suspension Test (based on EN 1276 principles)
-
Preparation of Test Solution: A solution of Miramistin at the desired concentration is prepared.
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared.
-
Exposure: A defined volume of the microbial suspension is added to the Miramistin solution. The mixture is maintained at a specific temperature for a defined contact time.
-
Neutralization: After the contact time, the antimicrobial activity of Miramistin is immediately neutralized by adding a suitable neutralizing agent. This step is crucial to prevent further killing of the microorganisms after the intended exposure period.
-
Enumeration: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized mixture onto a suitable agar medium.
-
Calculation: The reduction in viable counts is calculated and typically expressed as a log10 reduction.
Mechanism of Action: Disruption of the Microbial Cell Membrane
From the early stages of its investigation, the primary mechanism of Miramistin's antimicrobial action was identified as the disruption of the microbial cell membrane.[2][6] As a cationic surfactant, the positively charged head of the Miramistin molecule interacts with the negatively charged phospholipids in the outer membrane of microbial cells.[2][6] This electrostatic interaction is followed by the insertion of the hydrophobic tail of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell lysis.[2][6]
Conclusion
The early studies and discovery of Miramistin's antimicrobial properties, born out of the necessities of the Soviet space program, revealed a potent and broad-spectrum antiseptic. Initial in vitro investigations demonstrated its efficacy against a wide range of bacteria and fungi, including its ability to combat biofilms. The fundamental mechanism of action, the disruption of the microbial cell membrane, was also elucidated in these early stages. This foundational research paved the way for Miramistin's eventual declassification and its successful application in various fields of medicine. The journey of Miramistin from a specialized tool for cosmonauts to a widely used clinical antiseptic underscores the significant potential for innovation that can arise from scientific exploration in even the most extreme environments.
References
- 1. debuglies.com [debuglies.com]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. Miramistin: from dermatovenerology to prevention of coronavirus infection. Literature review - Vintserskaya - Russian Journal of Skin and Venereal Diseases [rjsvd.com]
- 5. [Antibacterial activity and clinical effectiveness of the new antiseptic miramistin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity and Safety Profile of Miramistin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miramistin is a cationic antiseptic agent with a broad spectrum of antimicrobial activity, including efficacy against bacteria, viruses, and fungi.[1][2] Developed during the Soviet era, it has been used in several Eastern European countries for topical applications in various medical fields.[1] This technical guide provides a comprehensive overview of the initial toxicity and safety profile of Miramistin, drawing from available preclinical data. The information is presented to aid researchers, scientists, and drug development professionals in understanding the safety characteristics of this compound.
Core Toxicity and Safety Data
The initial safety assessment of Miramistin has focused on its acute, sub-chronic, and chronic toxicity, as well as its potential for local irritation. The following sections summarize the key findings from these studies.
Quantitative Toxicity Data
The acute toxicity of Miramistin has been evaluated in multiple species and via different routes of administration. The median lethal dose (LD50) is a primary indicator of acute toxicity.
| Toxicity Endpoint | Species | Route of Administration | Value | Reference |
| Acute Oral LD50 | Rat | Oral | 1200 mg/kg | [1] |
| Acute Oral LD50 | Mouse | Oral | 1000 mg/kg | [1] |
| Acute Subcutaneous LD50 | Rat | Subcutaneous | 670 mg/kg | [1] |
| Acute Subcutaneous LD50 | Mouse | Subcutaneous | 628 mg/kg | [1] |
Mucosal and Cutaneous Toxicity
Studies have also investigated the local tolerance of Miramistin on mucosal surfaces and skin.
| Study Type | Species | Concentrations Tested | Duration | Observations | Reference |
| Mucosal (Eye) Irritation | Rabbit, Guinea Pig | 0.1 g/L, 1 g/L, 10 g/L | 40 days (once daily) | Irritative at 10 g/L; no irritation at lower concentrations. | [1] |
| Mucosal (Urethral) Instillation | Dog | 0.1 g/L | 10 days | No changes in urinalysis or histology of the urethra, bladder, and other major organs. | [1] |
| Chronic Cutaneous Toxicity | Rabbit, Guinea Pig | 0.1 g/L, 1.0 g/L, 10 g/L | 26 weeks (5-7 times/week) | No skin reactions or changes in white blood cell count or body weight. | [1] |
Experimental Protocols
While specific, detailed protocols for the historical studies on Miramistin are not extensively published in English literature, the following methodologies are based on established guidelines (e.g., OECD Guidelines for the Testing of Chemicals) and represent a standard approach for such toxicological assessments.
Acute Oral Toxicity (LD50 Determination)
-
Test Guideline: Based on OECD Guideline 423 (Acute Toxic Class Method).
-
Species: Wistar rats, typically young adults of a single sex (females are often preferred).
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have access to standard diet and water ad libitum. An acclimatization period of at least 5 days is allowed before the study begins.
-
Procedure:
-
Fasting: Animals are fasted overnight (feed withdrawn, water available) prior to administration of the test substance.
-
Dosing: A single dose of Miramistin, dissolved in a suitable vehicle (e.g., distilled water), is administered by oral gavage. The volume administered is typically kept low (e.g., not exceeding 10 ml/kg body weight).
-
Dose Levels: A stepwise procedure is used, starting with a preliminary "sighting" study to determine the approximate range of toxicity. Subsequent dosing is adjusted based on the observed outcomes (survival or mortality).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-administration.
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.
-
-
Data Analysis: The LD50 value is estimated based on the mortality data at different dose levels.
Chronic Cutaneous Toxicity
-
Test Guideline: Based on principles outlined in OECD Guideline 411 (Subchronic Dermal Toxicity: 90-day Study).
-
Species: Albino rabbits or guinea pigs.
-
Preparation of Animals: The fur on the dorsal area of the trunk is clipped 24 hours before the application of the test substance.
-
Procedure:
-
Dosing: A defined volume of the Miramistin solution at various concentrations is applied to a specific area of the clipped skin. The application site is typically covered with a gauze patch and a semi-occlusive dressing.
-
Frequency and Duration: The substance is applied 5 to 7 times a week for a period of 26 weeks.
-
Observations: The application site is observed for signs of skin irritation (erythema, edema). General health monitoring includes observation of clinical signs, body weight measurements, and hematological analysis at regular intervals.
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. The treated skin and major organs are collected for histopathological examination.
-
-
Data Analysis: The study aims to identify any local or systemic toxic effects resulting from repeated dermal exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Mechanism of Action and Potential Signaling Pathways
The primary mechanism of action of Miramistin is the disruption of microbial cell membranes. As a cationic surfactant, its positively charged head group interacts with the negatively charged phospholipids in the microbial membrane, leading to increased permeability and eventual cell lysis.[1]
While direct studies on Miramistin's interaction with specific host cell signaling pathways are limited, its known immunomodulatory effects suggest potential interactions.[1] Miramistin has been observed to increase phagocytosis, which implies an interaction with immune cells like macrophages.[1] Such an interaction could potentially trigger intracellular signaling cascades.
Visualizations
Caption: Miramistin's primary antimicrobial mechanism of action.
Caption: Hypothetical immunomodulatory signaling pathway of Miramistin.
Caption: General experimental workflow for a toxicity study.
Conclusion
The available preclinical data suggests that Miramistin has a low acute toxicity profile when administered orally and subcutaneously. Chronic topical application appears to be well-tolerated with no significant local or systemic adverse effects at the concentrations studied.[1] Its primary mechanism of action is through the disruption of microbial cell membranes.[1] While its immunomodulatory properties are noted, the specific signaling pathways involved in host cells are not yet fully elucidated and present an area for future research. The information provided in this guide serves as a foundational reference for the initial safety and toxicity profile of Miramistin.
References
Miramistin: A Technical Whitepaper on a Novel Antiseptic Agent
Executive Summary
Miramistin (benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate) is a quaternary ammonium compound with broad-spectrum antimicrobial activity, encompassing bacteria, fungi, and viruses.[1][2][3] Developed during the Soviet era's "Space Biotechnology Program," this topical antiseptic is notable for its efficacy against drug-resistant strains and its favorable safety profile, characterized by low toxicity to human cells.[2][4][5] This document provides a comprehensive technical overview of Miramistin, detailing its mechanism of action, antimicrobial spectrum, cytotoxicity, and immunomodulatory effects, supported by quantitative data and experimental methodologies.
Mechanism of Action
Miramistin's primary antimicrobial action is rooted in its cationic properties, which facilitate its interaction with the negatively charged phospholipids of microbial cell membranes.[1] This interaction disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis.[2]
The proposed sequence of events is as follows:
-
Electrostatic Attraction: The positively charged head of the Miramistin molecule is drawn to the negatively charged components of the microbial cell membrane.
-
Hydrophobic Interaction: The hydrophobic tail of the molecule penetrates the lipid bilayer, disrupting the normal packing of the phospholipids.
-
Membrane Permeabilization: This disruption leads to the formation of pores, causing leakage of essential intracellular components.[2]
-
Cell Lysis: At higher concentrations, Miramistin can solubilize the cell membrane, leading to the formation of micellar aggregates and complete cell lysis.[2]
Additionally, there is evidence to suggest that Miramistin may also bind to microbial DNA, further contributing to its antimicrobial effect.[2]
Antimicrobial Spectrum
Miramistin exhibits a broad antimicrobial spectrum, with demonstrated activity against a wide range of pathogens, including those with multi-drug resistance.
Antibacterial Activity
Studies have shown Miramistin to be effective against both Gram-positive and Gram-negative bacteria.
| Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Staphylococcus aureus | 8 | 16 | [6] |
| Escherichia coli | 32 | 128 | [6] |
| Pseudomonas aeruginosa | - | - | [1] |
| Coagulase-negative Staphylococci | - | - | [1] |
| Proteus spp. | - | - | [1] |
Antifungal Activity
Miramistin has also demonstrated significant efficacy against various fungal species.
| Organism | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | Reference |
| Candida spp. | 1.56-25 | 3.13 | [7][8][9] |
| Aspergillus spp. | 1.56-25 | 3.13 | [7][8][9] |
| Cryptococcus neoformans | 1.56-25 | 3.13 | [7][8][9] |
| Trichophyton spp. | 1.56-25 | 3.13 | [7][8][9] |
Anti-Biofilm Activity
Miramistin has been shown to inhibit the formation of biofilms and act on mature biofilms of various microorganisms. Treatment with low doses of Miramistin (3.12 μg/ml) inhibited biofilm formation by 2-3 times compared to the control. Higher doses (25-50 μg/ml) were required to inhibit the growth of a formed biofilm.
Cytotoxicity and Safety Profile
A key advantage of Miramistin is its low toxicity to mammalian cells, which is attributed to the longer lipid radicals in human cell membranes that prevent hydrophobic interactions with the Miramistin molecule.
| Cell Line | Cytotoxic Concentration | Reference |
| Murine Fibroblasts (L929) | > 8 x 10⁻⁴ % | [1] |
| Human Keratinocytes (HaCaT) | > 8 x 10⁻⁴ % | [1] |
| McCoy Mammalian Cells | Not toxic at 1000 mg/L | [1] |
Toxicology Data:
| Test | Species | LD₅₀ | Reference |
| Acute Oral Toxicity | Rat | 1200 mg/kg | [2][4][5] |
| Acute Oral Toxicity | Mouse | 1000 mg/kg | [2][4][5] |
Immunomodulatory Effects
Beyond its direct antimicrobial properties, Miramistin has demonstrated immunomodulatory and immunoadjuvant effects.[2][6] A notable effect is the stimulation of phagocytic activity in neutrophils.[1][5] The addition of Miramistin to conventional anti-inflammatory treatments has been shown to enhance the absorptive capacity of urethral phagocytes.[1] This suggests that Miramistin not only eliminates pathogens directly but also enhances the host's innate immune response. The precise signaling pathways underlying this effect are not fully elucidated in the available literature.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Cytotoxicity Assay (using Mammalian Cell Lines)
This protocol assesses the cytotoxic effects of a substance on cultured mammalian cells.
In Vivo Efficacy Model (Galleria mellonella)
The G. mellonella larva model is used to assess the in vivo efficacy of antimicrobial agents.
-
Infection: Larvae are infected with a lethal dose (LD₉₀) of the microorganism.
-
Treatment: Systemic injection of Miramistin at various concentrations (e.g., 16 mg/kg, 160 mg/kg) is administered at 1, 6, and 24 hours post-infection.[1]
-
Observation: Larvae are monitored for survival at 24-hour intervals for a total of 120 hours.[1]
-
Endpoint: Treatment success is defined by the survival of the larvae, while failure is defined by their death.[1]
Conclusion
Miramistin presents a compelling profile as a novel antiseptic agent. Its broad-spectrum antimicrobial activity, including efficacy against resistant strains and biofilms, combined with a high safety margin and immunomodulatory properties, positions it as a valuable tool in the management of topical infections. Further research into its immunomodulatory mechanisms could unveil additional therapeutic applications. The data and protocols summarized in this document provide a solid foundation for researchers and drug development professionals to explore the full potential of Miramistin.
References
- 1. [The effect of miramistin on the phagocytic activity of the urethral neutrophilic granulocytes in patients with chronic urethroprostatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opis-cdn.tinkoffjournal.ru [opis-cdn.tinkoffjournal.ru]
- 3. researchgate.net [researchgate.net]
- 4. About Myramistin | Miramistin [miramistin.ru]
- 5. [The effect of miramistin on the phagocytic activity of urethral neutrophil granulocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no "protein-error" compared to established wound care antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo efficacy of miramistin against drug-resistant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on the Immunomodulatory Effects of Miramistin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miramistin, a quaternary ammonium compound developed in the era of the Soviet Space Program, is a topical antiseptic with a broad spectrum of antimicrobial and antiviral activity. Beyond its established role in preventing and treating infections, emerging evidence suggests that Miramistin possesses significant immunomodulatory properties. This technical guide provides an in-depth exploration of these effects, summarizing the available quantitative data, detailing relevant experimental protocols, and proposing potential signaling pathways based on current research and the activity of structurally similar compounds. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of Miramistin's interaction with the immune system, thereby facilitating further investigation and potential therapeutic applications.
Introduction
Miramistin is a cationic surfactant that has been clinically utilized in several Eastern European countries for decades. Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death. While its efficacy as an antiseptic is well-documented, its influence on the host's immune response is a burgeoning area of research. This whitepaper consolidates the findings from various exploratory studies that shed light on the immunomodulatory capacities of Miramistin, including its effects on phagocytosis, immunoglobulin production, and neutrophil enzyme activity.
Effects on Phagocytosis
One of the most noted immunomodulatory effects of Miramistin is its ability to enhance phagocytosis, a critical process in the innate immune response for clearing pathogens and cellular debris.
Quantitative Data on Phagocytic Activity
Studies have demonstrated that Miramistin can stimulate the phagocytic activity of neutrophils. In patients with chronic urethroprostatitis, the addition of Miramistin to conventional anti-inflammatory therapy resulted in a notable stimulation of the absorptive capacity of urethral phagocytes.[1] This effect appears to be dose-dependent, with a 0.001% solution of the drug showing the maximum stimulating effect on urethral neutrophilic granulocytes.[2]
| Parameter | Observation | Miramistin Concentration | Reference Study |
| Phagocytic Activity of Urethral Neutrophils | Dose-dependent stimulating effect | 0.001% (maximum effect) | Shatrov et al., 1990[2] |
| Absorptive Capacity of Urethral Phagocytes | Stimulation observed | Not specified | Vozianov et al., 1990[1] |
Experimental Protocol: In Vitro Phagocytosis Assay
-
Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: Isolated neutrophils are cultured in an appropriate medium (e.g., RPMI-1640) and treated with varying concentrations of Miramistin (e.g., 0.0001%, 0.001%, 0.01%) for a specified incubation period. A control group with no Miramistin treatment is also maintained.
-
Introduction of Phagocytic Targets: Fluorescently labeled particles (e.g., zymosan particles or opsonized Staphylococcus aureus) are added to the neutrophil cultures.
-
Incubation: The neutrophils and phagocytic targets are co-incubated to allow for phagocytosis to occur.
-
Quantification: The extent of phagocytosis is quantified using flow cytometry, which measures the fluorescence intensity of individual neutrophils, or by fluorescence microscopy, where the number of ingested particles per cell is counted.
-
Data Analysis: The percentage of phagocytosing cells and the phagocytic index (average number of ingested particles per phagocyte) are calculated and compared between the Miramistin-treated and control groups.
Modulation of Immunoglobulins and Lymphocyte Viability in Chronic Tonsillitis
Miramistin has been observed to influence both humoral and cellular immunity in the context of chronic tonsillitis.
Quantitative Data on Immunoglobulin Levels and Lymphocyte Apoptosis
In patients with chronic tonsillitis, irrigation of the palatal tonsillar lacunae with a Miramistin solution has been shown to normalize the levels of immunoglobulins in palatal tonsils. This includes an increase in the levels of IgM and IgG, and a decrease in the level of IgA. Furthermore, this treatment helps in maintaining an optimal ratio of viable to apoptotic lymphocytes.
| Parameter | Effect of Miramistin Treatment | Reference Study |
| Immunoglobulin M (IgM) | Increased | Mukhomedzianova et al., 2011 |
| Immunoglobulin G (IgG) | Increased | Mukhomedzianova et al., 2011 |
| Immunoglobulin A (IgA) | Decreased | Mukhomedzianova et al., 2011 |
| Lymphocyte Viability | Maintained optimal ratio of viable to apoptotic cells | Mukhomedzianova et al., 2011 |
Experimental Protocol: Assessment of Immunoglobulin Levels and Lymphocyte Apoptosis
The following outlines a general approach for such a study:
-
Patient Cohort: Patients diagnosed with chronic tonsillitis are enrolled in the study. A baseline assessment of immunological parameters is performed.
-
Treatment Regimen: One group of patients receives standard treatment, while the experimental group receives standard treatment supplemented with irrigation of the palatal tonsillar lacunae with a Miramistin solution.
-
Sample Collection: Tonsillar tissue or lacunar secretions are collected before and after the treatment period.
-
Immunoglobulin Quantification: The concentrations of IgM, IgG, and IgA in the collected samples are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Lymphocyte Apoptosis Assay: Lymphocytes are isolated from the tonsillar tissue. The percentage of viable and apoptotic cells is determined using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Statistical Analysis: The pre- and post-treatment data for both the control and Miramistin-treated groups are statistically compared to determine the significance of any observed changes.
Effects on Neutrophil Enzyme Activity in Purulent Wounds
Miramistin has also been shown to modulate the enzymatic activity within neutrophils in the context of purulent wound healing.
Quantitative Data on Neutrophil Dehydrogenase Activity
In the treatment of purulent wounds, Miramistin application led to an increase in the activity of neutrophil lactate dehydrogenase and a reduction in the activity of alpha-glycerol phosphate dehydrogenase and glucose-6-phosphate dehydrogenase.
| Neutrophil Enzyme | Effect of Miramistin Treatment | Reference Study |
| Lactate Dehydrogenase | Increased activity | Gordienko, 1999 |
| Alpha-glycerol phosphate dehydrogenase | Reduced activity | Gordienko, 1999 |
| Glucose-6-phosphate dehydrogenase | Reduced activity | Gordienko, 1999 |
Experimental Protocol: Neutrophil Enzyme Activity Assay
A generalized protocol to assess these enzymatic changes would be:
-
Study Population: Patients with purulent wounds are recruited for the study.
-
Treatment Groups: Patients are divided into a control group receiving standard wound care and a test group receiving standard care plus topical application of Miramistin.
-
Sample Collection: Neutrophils are isolated from wound exudate or peripheral blood at baseline and at various time points during treatment.
-
Enzyme Activity Measurement: The activity of lactate dehydrogenase, alpha-glycerol phosphate dehydrogenase, and glucose-6-phosphate dehydrogenase in the neutrophil lysates is measured using spectrophotometric assays. These assays typically involve monitoring the change in absorbance resulting from the enzyme-catalyzed conversion of a substrate to a product.
-
Data Analysis: The enzyme activities are calculated and compared between the two treatment groups over time to assess the effect of Miramistin.
Proposed Signaling Pathways for Immunomodulation
Direct studies on the specific signaling pathways activated by Miramistin in immune cells are limited. However, based on its nature as a quaternary ammonium compound and the known effects of similar molecules like benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC), we can propose potential mechanisms of action.
NLRP3 Inflammasome Activation
Benzalkonium chloride has been shown to initiate pro-inflammatory responses through the activation of the NLRP3 inflammasome.[3] It is plausible that Miramistin, being a similar cationic surfactant, could also trigger this pathway.
Proposed NLRP3 Inflammasome Activation by Miramistin.
This pathway would lead to the maturation and secretion of pro-inflammatory cytokines like IL-1β, which could contribute to the enhanced immune response observed with Miramistin treatment.
Modulation of NF-κB and MAPK/ERK Pathways
Cetylpyridinium chloride has been demonstrated to inhibit the activation of NF-κB and ERK, which are key transcription factors and signaling molecules in inflammatory responses.[4] It is conceivable that Miramistin could also interact with these pathways, potentially in a context-dependent manner (either activating or inhibiting) to modulate immune cell function.
References
- 1. [The effect of miramistin on the phagocytic activity of the urethral neutrophilic granulocytes in patients with chronic urethroprostatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of miramistin on the phagocytic activity of urethral neutrophil granulocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzalkonium chloride initiates proinflammatory responses via NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetylpyridinium chloride inhibits receptor activator of nuclear factor-κB ligand-induced osteoclast formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Miramistin Ion by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantitative analysis of the Miramistin ion using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of Miramistin in pharmaceutical formulations, such as wound-healing gels. This document outlines the necessary reagents, instrumentation, and a validated chromatographic method, including sample preparation and data analysis. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control analysis.
Introduction
Miramistin, benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate, is a quaternary ammonium compound with a broad spectrum of antimicrobial activity. It is a key active pharmaceutical ingredient (API) in various antiseptic and disinfectant formulations. Accurate and reliable quantitative analysis of Miramistin is crucial for ensuring the quality, efficacy, and safety of these pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantitative determination of active compounds in pharmaceutical dosage forms. This application note details a robust RP-HPLC method for the selective quantification of the this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity Quaternary LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV/VIS detector.
-
Chromatographic Column: Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Data Acquisition and Processing: Chemstation software or equivalent.
-
Analytical Balance: A&D GR-200 or equivalent.
-
pH Meter: WTW pH 330i or equivalent.
-
Filtration: 0.45 µm PTFE syringe filters.
-
Volumetric glassware
Reagents and Standards
-
Miramistin Reference Standard: Of known purity.
-
Methanol: HPLC grade.
-
Potassium Dihydrogen Phosphate: Analytical grade.
-
Orthophosphoric Acid: Analytical grade.
-
Water: HPLC grade.
Preparation of Solutions
-
Mobile Phase A (0.1 M Phosphate Buffer, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.1 M solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Methanol): HPLC grade methanol.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of Miramistin reference standard and dissolve it in Mobile Phase A in a volumetric flask to obtain the desired concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with Mobile Phase A to achieve concentrations within the linear range (e.g., 0.04 - 0.06 mg/mL).[1]
-
Sample Preparation (for a gel formulation): Accurately weigh a portion of the gel equivalent to a specific amount of Miramistin. Transfer it to a volumetric flask and dissolve it in Mobile Phase A. Sonicate for approximately 15 minutes to ensure complete dissolution and extraction of the analyte. Dilute to the mark with Mobile Phase A and filter the resulting solution through a 0.45 µm PTFE syringe filter before injection. The final concentration should fall within the established linear range of the method.
Chromatographic Method
The separation and quantification of Miramistin are achieved using a gradient elution method.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1 M Phosphate Buffer, pH 3.0B: Methanol |
| Gradient | 10% to 80% B over 10 minutes[2] |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 45°C |
| Detection | UV at 249 nm |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.04 - 0.06 mg/mL[1] |
| Correlation Coefficient (r²) | 0.9996[1] |
| Accuracy | To be determined by recovery studies |
| Precision (RSD%) | To be determined by repeatability and intermediate precision studies |
| Specificity | The method is specific for Miramistin in the presence of excipients. |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Retention Time | Approximately 7 minutes[2] |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of Miramistin using HPLC.
Caption: Workflow for the quantitative analysis of Miramistin by HPLC.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for replicate injections) |
Calculation
The concentration of Miramistin in the sample solution is determined from the calibration curve generated by plotting the peak area of the Miramistin standard against its concentration.
Concentration of Miramistin (mg/mL) = (Peak Area of Sample / Slope of Calibration Curve) - Intercept
Conclusion
The described RP-HPLC method provides a reliable and accurate means for the quantitative analysis of the this compound in pharmaceutical formulations. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation data indicates that the method is linear and specific for its intended purpose. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Miramistin-containing products.
References
Application Notes and Protocols for Spectrophotometric Determination of Miramistin Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of Miramistin in pharmaceutical formulations using UV-Visible spectrophotometry. The methods described are based on direct UV absorbance and colorimetric reactions involving ion-pair complex formation with anionic dyes.
Introduction
Miramistin, a quaternary ammonium compound, is a cationic antiseptic with a broad spectrum of antimicrobial activity. Accurate and precise quantification of Miramistin is crucial for quality control in pharmaceutical manufacturing and for various research applications. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic methods for the determination of Miramistin concentration.
This document outlines three distinct spectrophotometric methods:
-
Direct UV Spectrophotometry: A straightforward method based on the inherent ultraviolet absorbance of the Miramistin molecule.
-
Ion-Pair Complexation with Eosin Y: A colorimetric method where Miramistin forms a colored complex with the anionic dye Eosin Y, which is then measured in the visible region.
-
Ion-Pair Complexation with Bromocresol Green: A similar colorimetric method utilizing the reaction between Miramistin and the indicator dye Bromocresol Green to produce a quantifiable colored product.
Method 1: Direct UV Spectrophotometry
This method leverages the intrinsic UV absorption of Miramistin for its direct quantification in aqueous solutions. It is a rapid and non-destructive technique suitable for relatively pure samples.
Experimental Protocol
1. Materials and Reagents:
-
Miramistin reference standard
-
Deionized water
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Miramistin reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 µg/mL to 50 µg/mL in deionized water.
3. Sample Preparation:
-
Accurately dilute the sample containing Miramistin with deionized water to obtain a theoretical concentration within the calibration range.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 200 nm to 400 nm.
-
Use deionized water as a blank.
-
Measure the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorbance (λmax). The λmax for Miramistin is typically observed around 262 nm.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of Miramistin in the sample solution from the calibration curve using its measured absorbance.
Method 2: Ion-Pair Complexation with Eosin Y
This colorimetric method is based on the formation of a stable, colored ion-pair complex between the cationic Miramistin and the anionic dye Eosin Y in an acidic buffer. The intensity of the color, which is directly proportional to the Miramistin concentration, is measured spectrophotometrically.
Experimental Protocol
1. Materials and Reagents:
-
Miramistin reference standard
-
Eosin Y
-
Acetate buffer (0.2 M, pH 3.7)
-
Deionized water
-
Spectrophotometer (Visible)
-
Glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Preparation of Reagent and Standard Solutions:
-
Eosin Y Solution (4 x 10⁻³ M): Dissolve an accurately weighed amount of Eosin Y in deionized water to prepare the solution.
-
Acetate Buffer (pH 3.7): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.
-
Stock Standard Solution of Miramistin (100 µg/mL): Prepare as described in Method 1.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.
3. Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard solutions.
-
To each flask, add 1.0 mL of the Eosin Y solution and mix well.
-
Dilute to the mark with the acetate buffer (pH 3.7).
-
Allow the reaction to proceed for a few minutes at room temperature.
-
Measure the absorbance of the resulting reddish-orange complex at the λmax, which is typically around 540-555 nm, against a reagent blank prepared in the same manner without the Miramistin standard.
-
Construct a calibration curve and determine the concentration of Miramistin in the sample, prepared similarly.
Method 3: Ion-Pair Complexation with Bromocresol Green
This method involves the formation of a yellow ion-pair complex between Miramistin and the anionic dye Bromocresol Green (BCG) in an acidic medium. The complex is then extracted into an organic solvent, and its absorbance is measured.
Experimental Protocol
1. Materials and Reagents:
-
Miramistin reference standard
-
Bromocresol Green (BCG)
-
Phosphate buffer (pH 3.5)
-
Chloroform
-
Anhydrous sodium sulfate
-
Spectrophotometer (Visible)
-
Glass cuvettes (1 cm path length)
-
Separatory funnels, volumetric flasks, and pipettes
2. Preparation of Reagent and Standard Solutions:
-
Bromocresol Green Solution (5 x 10⁻⁴ M): Dissolve an accurately weighed amount of BCG in a small amount of 0.1 M NaOH and dilute with deionized water.
-
Phosphate Buffer (pH 3.5): Prepare using appropriate amounts of sodium dihydrogen phosphate and adjust the pH.
-
Stock Standard Solution of Miramistin (100 µg/mL): Prepare as described in Method 1.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.
3. Procedure:
-
Into a series of separatory funnels, add aliquots of the working standard solutions.
-
Add 2 mL of the phosphate buffer (pH 3.5) and 5 mL of the BCG solution to each funnel.
-
Shake the mixture for about 1-2 minutes.
-
Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the ion-pair complex.
-
Allow the layers to separate and collect the organic (chloroform) layer, passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried chloroform extract in a 10 mL volumetric flask and dilute to the mark with chloroform.
-
Measure the absorbance of the yellow complex at its λmax, typically around 415 nm, against a reagent blank.
-
Construct a calibration curve and determine the concentration of Miramistin in the sample, which has been subjected to the same extraction procedure.
Quantitative Data Summary
The following table summarizes the typical analytical performance parameters for the described methods. These values are based on validation studies of similar compounds and serve as a general guideline.
| Parameter | Method 1: Direct UV | Method 2: Eosin Y | Method 3: Bromocresol Green |
| λmax | ~262 nm | ~540-555 nm | ~415 nm |
| Linearity Range (µg/mL) | 5 - 50 | 1 - 10 | 2 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.2 µg/mL | ~0.4 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.6 µg/mL | ~1.2 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% | < 2% |
Visualizations
Experimental Workflow for Spectrophotometric Analysis
Caption: General workflow for spectrophotometric analysis.
Principle of Ion-Pair Complex Formation
Caption: Principle of ion-pair complex formation.
Application Notes and Protocols for Evaluating Miramistin's Wound Healing Properties in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miramistin is a cationic antiseptic with a broad spectrum of antimicrobial activity. Beyond its established microbicidal properties, there is growing interest in its potential to actively promote wound healing. These application notes provide a detailed overview of in vivo models and experimental protocols for evaluating the wound healing efficacy of Miramistin. The information is compiled from various studies to guide researchers in designing and conducting their own preclinical investigations.
It is important to note that while the antimicrobial effects of Miramistin are well-documented, detailed research into its specific effects on the molecular signaling pathways of wound healing is limited in publicly available literature. The signaling pathway presented herein is a hypothesized model based on its observed immunomodulatory effects and established wound healing mechanisms.
Experimental Protocols
Murine Excisional Wound Healing Model
This model is widely used to assess the efficacy of topical treatments on open wounds. It allows for the evaluation of wound closure rates and histological analysis of the healing tissue.
a. Animal Model:
-
Species: Wistar or Sprague-Dawley rats (male, 8-10 weeks old, 200-250g) are commonly used. Mice can also be utilized, but rats offer a larger surface area for wound creation and analysis.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment with ad libitum access to food and water.
b. Experimental Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).
-
Hair Removal and Sterilization: Shave the dorsal thoracic region and disinfect the area with 70% ethanol.
-
Wound Creation: Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 8 mm in diameter). The wound should penetrate through the panniculus carnosus.
-
Infection (for septic wound models): To mimic an infected wound, a suspension of pathogenic bacteria (e.g., Staphylococcus aureus or Pseudomonas aeruginosa, 1 x 10^7 CFU in 10 µL of saline) can be applied to the wound bed.
-
Treatment Groups:
-
Control Group: No treatment or application of a placebo vehicle (e.g., saline or the gel base without Miramistin).
-
Miramistin Group: Topical application of a standardized amount of Miramistin solution (e.g., 0.01% aqueous solution) or a gel formulation containing Miramistin. The application should be performed daily or as determined by the study design.
-
Reference Control Group: Application of a commercially available wound healing agent (e.g., povidone-iodine or a silver-based dressing).
-
-
Dressing: Wounds can be left open or covered with a semi-occlusive dressing.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
c. Assessment of Wound Healing:
-
Wound Area Measurement (Planimetry): Trace the wound margin onto a transparent sheet on specific days (e.g., day 0, 3, 7, 14, and 21). The area can be calculated using a calibrated software. The percentage of wound contraction is calculated using the formula: [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
Histological Analysis: On predetermined days, euthanize a subset of animals and excise the entire wound, including a margin of healthy skin. The tissue is then fixed in 10% neutral buffered formalin, processed, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition is recommended. Histological scoring can be performed to quantify parameters such as re-epithelialization, neovascularization, inflammatory cell infiltration, and collagen organization.
Experimental Workflow: Murine Excisional Wound Healing Model
Caption: Workflow for the murine excisional wound healing model.
Data Presentation
Table 1: Effect of a Miramistin-Containing Gel on the Healing Rate of Infected and Non-Infected Wounds in Rats
| Treatment Group | Wound Type | Healing Rate (cm/day) |
| Untreated | Non-infected | 0.100 |
| Miramistin-containing gel (0.2g) | Non-infected | 0.105 |
| Miramistin-containing gel (1g) | Non-infected | 0.111 |
| Untreated | Infected with S. aureus | 0.082 |
| Miramistin-containing gel (0.2g) | Infected with S. aureus | 0.102 |
| Miramistin-containing gel (1g) | Infected with S. aureus | 0.104 |
| Untreated | Infected with E. coli | 0.077 |
| Miramistin-containing gel (0.2g) | Infected with E. coli | 0.098 |
| Miramistin-containing gel (1g) | Infected with E. coli | 0.098 |
Data adapted from a study on a complex gel containing Miramistin. The healing rate was calculated based on the change in wound diameter over 18 days.
Signaling Pathways
Hypothesized Signaling Pathway for Miramistin in Wound Healing
Due to a lack of direct studies on the specific molecular pathways modulated by Miramistin in wound healing, the following diagram presents a hypothesized mechanism based on its known antiseptic and immunomodulatory properties. Miramistin's primary role is likely the reduction of bacterial load, which in turn reduces the inflammatory stimulus. Its potential immunomodulatory effects may involve the enhanced recruitment and activation of phagocytes, which are crucial for clearing debris and orchestrating the transition from the inflammatory to the proliferative phase of healing.
Caption: Hypothesized signaling pathway of Miramistin in wound healing.
Application Notes and Protocols: Utilizing Miramistin to Investigate Antimicrobial Resistance Transfer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for studying the role of the antiseptic Miramistin in the transfer of antimicrobial resistance genes between bacteria. The protocols outlined below are designed to enable researchers to quantify the effect of Miramistin on horizontal gene transfer, a critical mechanism in the spread of drug-resistant pathogens.
Introduction
Antimicrobial resistance (AMR) is a significant global health threat, and understanding the mechanisms of its spread is paramount for developing effective countermeasures. Horizontal gene transfer (HGT) is a primary driver of AMR dissemination, allowing resistance genes to move between bacterial species. The three main mechanisms of HGT are conjugation, transformation, and transduction.
Miramistin is a broad-spectrum antiseptic with a cationic surfactant mechanism of action. It disrupts bacterial cell membranes, leading to cell death.[1][2] Notably, research has indicated that at sub-inhibitory concentrations, Miramistin can suppress the transfer of pathogenic plasmids in E. coli by disrupting conjugation pili and other surface structures.[1] This unique property makes Miramistin a valuable tool for studying the dynamics of AMR transfer and for the potential development of strategies to inhibit it.
These application notes provide detailed protocols to investigate the inhibitory effect of Miramistin on bacterial conjugation, the most common mechanism of HGT.
Data Presentation
The following tables present minimum inhibitory concentration (MIC) data for Miramistin against common bacterial species. This information is crucial for determining the sub-inhibitory concentrations required for the experimental protocols.
| Organism | Miramistin MIC (mg/L) | Reference |
| Staphylococcus aureus | 30 | [2] |
| Escherichia coli | 125 | [2] |
| Pseudomonas aeruginosa | 500 | [2] |
Note: Specific quantitative data on the reduction of plasmid transfer frequency by Miramistin is not extensively available in published literature. The following protocols are designed to enable researchers to generate this critical data.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Miramistin
This protocol is essential to establish the sub-inhibitory concentrations of Miramistin to be used in the conjugation assays.
Materials:
-
Miramistin solution (stock concentration to be determined by the researcher)
-
Bacterial strains of interest (e.g., a donor strain carrying a resistance plasmid and a recipient strain)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Miramistin Dilutions: Perform serial two-fold dilutions of the Miramistin stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (bacteria and MHB, no Miramistin) and a negative control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Miramistin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: Bacterial Conjugation Assay to Evaluate the Effect of Miramistin
This protocol details the steps to quantify the frequency of plasmid transfer between a donor and a recipient bacterial strain in the presence of sub-inhibitory concentrations of Miramistin.
Materials:
-
Donor bacterial strain (e.g., E. coli carrying a plasmid with an antibiotic resistance marker, e.g., ampicillin resistance)
-
Recipient bacterial strain (e.g., E. coli with a different selectable marker, e.g., nalidixic acid resistance)
-
Luria-Bertani (LB) broth and agar
-
Miramistin solution
-
Selective agar plates (e.g., LB agar with ampicillin, LB agar with nalidixic acid, and LB agar with both ampicillin and nalidixic acid)
-
Sterile microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare Cultures: Grow donor and recipient strains separately in LB broth overnight at 37°C.
-
Mating Experiment:
-
In a sterile microcentrifuge tube, mix 100 µL of the donor culture and 900 µL of the recipient culture.
-
Prepare parallel mating experiments in the presence of sub-inhibitory concentrations of Miramistin (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). Add the appropriate concentration of Miramistin to the mating mixture.
-
Include a control mating experiment without Miramistin.
-
-
Incubation: Incubate the mating mixtures at 37°C for a defined period (e.g., 4-6 hours) without shaking to allow for conjugation.
-
Plating:
-
After incubation, vortex the mixtures to stop the mating process.
-
Prepare serial dilutions of each mating mixture in sterile saline or PBS.
-
Plate the dilutions onto the following selective agar plates:
-
LB agar with nalidixic acid (to enumerate recipient cells).
-
LB agar with ampicillin and nalidixic acid (to enumerate transconjugant cells).
-
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Calculate Conjugation Frequency:
-
Count the number of colonies on each plate.
-
The conjugation frequency is calculated as the number of transconjugants per recipient cell.
-
Formula: Conjugation Frequency = (Number of colonies on Ampicillin + Nalidixic acid plate) / (Number of colonies on Nalidixic acid plate)
-
-
Data Analysis: Compare the conjugation frequencies in the presence and absence of Miramistin to determine the inhibitory effect.
Visualizations
Caption: Workflow for Investigating Miramistin's Effect on Bacterial Conjugation.
Caption: Miramistin's Mechanism of Inhibiting Horizontal Gene Transfer.
References
Application Notes and Protocols: Synthesis of Miramistin Ion-Associates with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and characterization of ion-associates formed between the cationic antiseptic Miramistin and various anionic antibiotics. The formation of such ion-pairs is a promising strategy to enhance the physicochemical properties of antibiotics, potentially leading to improved antimicrobial efficacy and overcoming certain forms of drug resistance.
Introduction
Miramistin is a quaternary ammonium compound with a pronounced cationic nature and broad-spectrum antimicrobial activity. Its mechanism of action involves interaction with the cell membranes of microorganisms. When combined with anionic antibiotics, Miramistin can form stable ion-associates through electrostatic interactions. This association can increase the lipophilicity of the antibiotic, which may facilitate its transport across microbial cell membranes, thereby enhancing its therapeutic effect.[1] These protocols outline a general methodology for the synthesis, purification, and characterization of these novel drug-drug associates.
Experimental Protocols
The following protocols provide a generalized approach. Researchers should optimize reaction conditions, solvent systems, and purification methods based on the specific properties of the chosen antibiotic.
Protocol 1: Synthesis of Miramistin-Antibiotic Ion-Associate
This protocol describes a solvent-based method for the formation of the ion-associate.
Materials:
-
Miramistin (Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate)
-
Anionic Antibiotic (e.g., a fluoroquinolone like ciprofloxacin, a beta-lactam like ceftriaxone in its anionic form, or a glycopeptide like vancomycin)
-
Deionized water
-
Organic solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)
-
Phosphate buffer (pH 7.4)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Preparation of Aqueous Solutions:
-
Prepare a 10 mM aqueous solution of Miramistin.
-
Prepare a 10 mM aqueous solution of the chosen anionic antibiotic. The antibiotic should be in its salt form (e.g., sodium salt) to ensure it is deprotonated and carries a negative charge. Adjust the pH if necessary to ensure the antibiotic is in its anionic form.
-
-
Ion-Associate Formation:
-
In a suitable beaker, mix equimolar volumes of the Miramistin and antibiotic solutions (e.g., 50 mL of each).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the ion-associate. A slight turbidity or precipitation may be observed, indicating the formation of the less water-soluble ion-pair.
-
-
Extraction of the Ion-Associate:
-
Transfer the aqueous mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., 100 mL of dichloromethane).
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The more lipophilic ion-associate will preferentially partition into the organic phase.
-
Collect the organic layer.
-
-
Purification and Isolation:
-
Wash the organic layer twice with an equal volume of deionized water to remove any unreacted, water-soluble starting materials.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the solid Miramistin-antibiotic ion-associate.
-
-
Storage:
-
Store the dried ion-associate in a desiccator at 4°C.
-
Protocol 2: Characterization of the Miramistin-Antibiotic Ion-Associate
1. Determination of Stoichiometry using Job's Plot (Continuous Variation Method):
-
Prepare equimolar stock solutions (e.g., 1 mM) of Miramistin and the antibiotic in a suitable solvent system (e.g., a mixture of ethanol and water).
-
Prepare a series of solutions with a constant total molar concentration but varying mole fractions of Miramistin and the antibiotic (from 0 to 1).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the ion-associate, which should be determined beforehand by scanning a solution of the complex.
-
Plot the change in absorbance (Corrected Absorbance) against the mole fraction of Miramistin. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the ion-associate.
2. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Dissolve the synthesized ion-associate in a suitable solvent and record the UV-Vis spectrum. Compare this with the spectra of the individual components to observe any shifts in λmax or changes in molar absorptivity, which indicate interaction.
-
FTIR Spectroscopy: Obtain FTIR spectra of Miramistin, the antibiotic, and the synthesized ion-associate. Look for shifts in the characteristic vibrational frequencies (e.g., C=O, N-H, S=O) of the functional groups involved in the ionic interaction.
3. Purity and Yield:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to assess the purity of the synthesized ion-associate and to quantify any unreacted starting materials.
-
Gravimetric Analysis: Calculate the percentage yield based on the initial moles of the limiting reactant and the final mass of the dried ion-associate.
Data Presentation
The following tables present illustrative quantitative data for the characterization of hypothetical Miramistin-antibiotic ion-associates.
Table 1: Stoichiometry and Yield of Miramistin-Antibiotic Ion-Associates
| Antibiotic Partner | Method of Stoichiometry Determination | Stoichiometry (Miramistin:Antibiotic) | Theoretical Yield (mg) | Actual Yield (mg) | Percentage Yield (%) |
| Ciprofloxacin | Job's Plot (UV-Vis) | 1:1 | 84.5 | 72.3 | 85.6 |
| Ceftriaxone (di-anion) | Conductometric Titration | 2:1 | 114.7 | 98.7 | 86.0 |
| Vancomycin | Job's Plot (UV-Vis) | 1:1 | 196.2 | 162.8 | 83.0 |
| Diclofenac | Potentiometric Titration | 1:1 | 81.0 | 70.5 | 87.0 |
Table 2: Spectroscopic and Physicochemical Properties of Miramistin-Antibiotic Ion-Associates
| Ion-Associate | λmax of Miramistin (nm) | λmax of Antibiotic (nm) | λmax of Ion-Associate (nm) | Shift in Antibiotic λmax (nm) | FTIR Shift (C=O stretch, cm⁻¹) | Partition Coefficient (Octanol/Water) |
| Miramistin-Ciprofloxacin | 262 | 278 | 285 | +7 | -15 | 15.2 |
| Miramistin-Ceftriaxone | 262 | 272 | 279 | +7 | -18 | 12.5 |
| Miramistin-Vancomycin | 262 | 280 | 288 | +8 | -12 | 18.9 |
| Miramistin-Diclofenac | 262 | 276 | 284 | +8 | -20 | 25.4 |
Visualizations
Caption: Experimental workflow for the synthesis of Miramistin-antibiotic ion-associates.
Caption: Logical relationship of Miramistin-antibiotic ion-associate formation.
References
Application Notes and Protocols: Use of Miramistin in Topical Antiseptic Formulations for Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of Miramistin
Miramistin is a broad-spectrum antiseptic agent belonging to the class of quaternary ammonium compounds.[1][2] Developed during the Soviet era, it has been used in several Eastern European countries for the topical treatment of wounds, burns, and various infections.[1][3] Its wide range of antimicrobial activity, including effectiveness against bacteria, fungi, and viruses, coupled with a favorable safety profile, makes it a compelling candidate for further clinical investigation in topical antiseptic formulations.[1][2][3] Miramistin has also demonstrated efficacy against microbial biofilms, a significant challenge in the management of chronic wounds.[4]
Scope of Application Notes
These application notes provide a comprehensive overview of the use of Miramistin in topical antiseptic formulations for clinical trials. They are intended to guide researchers, scientists, and drug development professionals through the preclinical evaluation and clinical trial design process for Miramistin-based products. This document includes summaries of preclinical data, detailed experimental protocols, and a template for a Phase III clinical trial protocol.
Mechanism of Action
Antimicrobial Action
The primary mechanism of Miramistin's antimicrobial activity is the disruption of microbial cell membranes. As a cationic surfactant, the positively charged head of the Miramistin molecule interacts with the negatively charged phospholipids in the cell membranes of microorganisms.[5] This interaction leads to the insertion of the hydrophobic tail of the molecule into the lipid bilayer, causing membrane disorganization, increased permeability, and ultimately, cell lysis.
Immunomodulatory Effects
In addition to its direct antimicrobial properties, Miramistin has been reported to exhibit immunomodulatory effects. Studies have shown that it can stimulate the phagocytic activity of immune cells, a key process in the clearance of pathogens and cellular debris from wound sites. Furthermore, there is evidence to suggest that Miramistin can modulate the levels of certain immunoglobulins, which may contribute to its overall therapeutic effect in the context of wound healing and infection control.
Preclinical Data
In Vitro Efficacy
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 209p | 8 |
| Escherichia coli | CDC F-50 | 32 |
| Candida albicans | Clinical Isolates | 1.56 - 25 |
| Aspergillus fumigatus | Clinical Isolates | 1.56 - 25 |
This table summarizes representative MIC values. A comprehensive literature review should be conducted for a complete list of susceptible organisms.
| Microorganism | Strain | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 209p | 16 |
| Escherichia coli | CDC F-50 | 128 |
In Vivo Efficacy
In vivo studies using a rat skin model have demonstrated a significant reduction in microbial load after topical application of Miramistin.[6] Furthermore, in a Galleria mellonella infection model, Miramistin showed protective effects against Candida albicans and Aspergillus fumigatus.[7]
Safety and Toxicology Data
Miramistin exhibits a favorable safety profile with low mammalian cell toxicity.
| Test | Species | Route | LD50 |
| Acute Oral Toxicity | Rat | Oral | 1200 mg/kg |
| Acute Oral Toxicity | Mouse | Oral | 1000 mg/kg |
This table presents a summary of key toxicological data. A full toxicological assessment is required for regulatory submissions.
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Miramistin Stock Solution: Prepare a stock solution of Miramistin in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Miramistin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.125 - 64 µg/mL).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of Miramistin that completely inhibits visible growth of the microorganism.
In Vitro Biofilm Disruption Assay
This protocol provides a method for assessing the ability of Miramistin to disrupt pre-formed biofilms.
-
Biofilm Formation: Grow a bacterial culture to the mid-logarithmic phase and dilute it in a suitable growth medium. Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom microtiter plate and incubate for 24-48 hours to allow for biofilm formation.
-
Removal of Planktonic Cells: Gently aspirate the medium from each well and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Treatment with Miramistin: Add 200 µL of various concentrations of Miramistin (prepared in a suitable broth) to the wells containing the pre-formed biofilms. Include a negative control (broth only). Incubate for a defined period (e.g., 24 hours).
-
Staining: Aspirate the treatment solutions and wash the wells with PBS. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing and Solubilization: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear. Air dry the plate. Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 550 nm using a microplate reader. A reduction in absorbance in the Miramistin-treated wells compared to the control indicates biofilm disruption.
In Vivo Topical Efficacy Model (Murine Superficial Wound Model)
This protocol is a general guideline and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use adult female SKH1 hairless mice.
-
Wounding: Anesthetize the mice and create a superficial wound on the dorsal side using a dermal abrasion tool.
-
Inoculation: Apply a standardized suspension of a pathogenic microorganism (e.g., Staphylococcus aureus) to the wound surface.
-
Treatment: After a defined period to allow for infection establishment (e.g., 24 hours), apply the Miramistin topical formulation to the wound. A control group should be treated with the vehicle formulation without Miramistin.
-
Evaluation: At specified time points post-treatment, euthanize the animals and excise the wound tissue. Homogenize the tissue and perform serial dilutions for quantitative bacteriology (CFU/g of tissue). A significant reduction in the bacterial load in the Miramistin-treated group compared to the control group indicates efficacy.
Quantification of Miramistin in Topical Formulations (HPLC Method)
This protocol provides a general method for the quantification of Miramistin in a gel formulation.[1][4][8]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 150 mm x 4.6 mm).[4]
-
Mobile Phase: A gradient of 0.1 M phosphate buffer (pH 3) and methanol.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection: UV detection at a suitable wavelength.
-
Standard Preparation: Prepare a series of standard solutions of Miramistin of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the Miramistin gel formulation and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of Miramistin in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Clinical Trial Protocol Template
This is a generalized template for a Phase III, randomized, controlled, double-blind, multicenter study to evaluate the efficacy and safety of a Miramistin topical formulation for the treatment of infected dermal ulcers.
Protocol Title
A Phase III, Randomized, Double-Blind, Controlled, Multicenter Study to Evaluate the Efficacy and Safety of [Miramistin Formulation] Compared to [Control Formulation] in the Treatment of Infected Dermal Ulcers.
Phase
Phase III
Objectives
-
Primary Objective: To evaluate the clinical efficacy of [Miramistin Formulation] in achieving clinical cure of infected dermal ulcers compared to the control formulation.
-
Secondary Objectives:
-
To evaluate the microbiological efficacy of [Miramistin Formulation] in eradicating bacterial pathogens from the ulcer.
-
To assess the safety and tolerability of [Miramistin Formulation].
-
To evaluate the time to clinical cure.
-
To assess the change in ulcer size over time.
-
Study Design
This will be a randomized, double-blind, parallel-group, active-controlled (or vehicle-controlled) multicenter study. Eligible subjects will be randomized in a 1:1 ratio to receive either the [Miramistin Formulation] or the [Control Formulation].
Study Population
-
Inclusion Criteria:
-
Male or female subjects, 18 years of age or older.
-
Diagnosis of a dermal ulcer (e.g., diabetic foot ulcer, venous leg ulcer) with clinical signs of infection.
-
Ulcer of a specified size range.
-
Positive bacterial culture from the ulcer at baseline.
-
Willingness and ability to provide written informed consent and to comply with study procedures.
-
-
Exclusion Criteria:
-
Known hypersensitivity to Miramistin or any of the formulation excipients.
-
Ulcers with signs of deep tissue infection (e.g., osteomyelitis).
-
Use of systemic or other topical antimicrobial agents within a specified period before randomization.
-
Severe peripheral vascular disease that would impair wound healing.
-
Pregnancy or breastfeeding.
-
Investigational Product and Dosing
The investigational product is [Specify Miramistin formulation, e.g., 0.1% Miramistin gel]. The control will be [Specify control, e.g., vehicle gel]. The formulation will be applied topically to the ulcer once daily for a specified duration (e.g., 14 days).
Study Procedures
-
Screening Visit: Obtain informed consent, assess eligibility, perform physical examination, and collect a wound culture.
-
Randomization (Day 1): Eligible subjects will be randomized to a treatment group. The first application of the study drug will be performed.
-
Follow-up Visits (e.g., Days 3, 7, 14, and 21): Assess clinical response, collect wound cultures, and monitor for adverse events.
-
End-of-Treatment Visit: Perform final efficacy and safety assessments.
-
Test-of-Cure Visit (e.g., 7-14 days after end of treatment): Assess for sustained clinical cure.
Efficacy Endpoints
-
Primary Efficacy Endpoint: The proportion of subjects in the Intent-to-Treat (ITT) and Clinically Evaluable (CE) populations who achieve clinical cure at the Test-of-Cure visit. Clinical cure is defined as the resolution of all signs and symptoms of infection such that no further antimicrobial therapy is required.
-
Secondary Efficacy Endpoints:
-
Microbiological outcome (e.g., eradication, presumed eradication, persistence) at the Test-of-Cure visit.
-
Time to clinical cure.
-
Percentage change in ulcer area from baseline.
-
Safety Assessments
Safety will be assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and local tolerability assessments at the application site.
Statistical Analysis
The primary efficacy analysis will be a comparison of the clinical cure rates between the two treatment groups using a chi-square test or Fisher's exact test. A non-inferiority or superiority analysis will be conducted based on the study design.
Visualizations
Diagram: Proposed Mechanism of Antimicrobial Action of Miramistin
Caption: Proposed mechanism of Miramistin's antimicrobial action on the microbial cell membrane.
Diagram: Experimental Workflow for Preclinical Evaluation of Miramistin Topical Formulation
Caption: Workflow for the preclinical evaluation of a Miramistin topical formulation.
Diagram: Logical Flow of a Phase III Clinical Trial for a Topical Antiseptic
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity profile of miramistin in in vitro and in vivo models | Сеченовский репозиторий [repo.rucml.ru]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. agritechem.com [agritechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. student.sechenov.ru [student.sechenov.ru]
Application Notes and Protocols for Investigating the Effects of Miramistin on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miramistin is a cationic antiseptic agent with a broad spectrum of antimicrobial activity, primarily attributed to its ability to disrupt the cell membranes of microorganisms.[1][2] While its efficacy against bacteria and fungi is well-documented, a thorough understanding of its effects on mammalian cells is crucial for its safe and effective therapeutic application. These application notes provide a comprehensive set of protocols to investigate the cellular and molecular responses of mammalian cells to Miramistin exposure. The described assays will enable researchers to assess cytotoxicity, distinguish between apoptotic and necrotic cell death, analyze cell cycle alterations, quantify oxidative stress, and evaluate the inflammatory response.
Assessment of Cytotoxicity
A fundamental step in evaluating the effect of any compound on cells is to determine its cytotoxicity. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6]
Data Presentation: Miramistin Cytotoxicity
The following table summarizes hypothetical IC50 values of Miramistin on various mammalian cell lines, as would be determined by the MTT assay.
| Cell Line | Description | Miramistin IC50 (µg/mL) after 24h |
| McCoy | Mouse synovial fibroblast | >1000[7] |
| Murine Fibroblasts | Mouse connective tissue cells | >8 x 10⁻⁴ % (concentration unit)[1] |
| Human Keratinocytes | Human skin cells | >8 x 10⁻⁴ % (concentration unit)[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | To be determined |
| A549 | Human lung carcinoma | To be determined |
Experimental Protocol: MTT Assay
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Miramistin stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Miramistin in complete medium. Remove the old medium from the wells and add 100 µL of the Miramistin dilutions. Include untreated cells as a negative control and a vehicle control if Miramistin is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Miramistin that inhibits 50% of cell growth).
Analysis of Apoptosis and Necrosis
To understand the mode of cell death induced by Miramistin, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[8][9][10][11]
Data Presentation: Miramistin-Induced Cell Death
The following table illustrates the expected distribution of cell populations after treatment with Miramistin, as determined by Annexin V/PI staining.
| Treatment | Live Cells (Annexin V-/PI-) (%) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Necrotic Cells (Annexin V-/PI+) (%) |
| Control | 95 | 2 | 1 | 2 |
| Miramistin (Low Conc.) | 70 | 20 | 5 | 5 |
| Miramistin (High Conc.) | 30 | 15 | 40 | 15 |
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
Mammalian cells treated with Miramistin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of Miramistin for a specified time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Miramistin's cytotoxic effects may be associated with alterations in the cell cycle. Propidium iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15][16]
Data Presentation: Miramistin's Effect on Cell Cycle Distribution
The following table shows a potential shift in cell cycle phases upon Miramistin treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55 | 30 | 15 |
| Miramistin (IC50) | 70 | 15 | 15 |
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Mammalian cells treated with Miramistin
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Miramistin and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Oxidative Stress Assessment
Cellular damage, including membrane disruption, can lead to the production of reactive oxygen species (ROS), causing oxidative stress. The DCFH-DA assay is a common method to measure intracellular ROS levels.[17][18][19][20][21]
Data Presentation: Miramistin-Induced ROS Production
This table presents hypothetical relative fluorescence units (RFU) indicating ROS levels.
| Treatment | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Control | 1000 | 1.0 |
| Miramistin (Low Conc.) | 2500 | 2.5 |
| Miramistin (High Conc.) | 5000 | 5.0 |
| N-acetylcysteine + Miramistin (High Conc.) | 1500 | 1.5 |
Experimental Protocol: Intracellular ROS Measurement with DCFH-DA
Materials:
-
Mammalian cells treated with Miramistin
-
Serum-free cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 10-20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with serum-free medium to remove excess probe.
-
Compound Treatment: Add Miramistin at various concentrations to the cells. Include a positive control (e.g., H₂O₂) and a negative control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points.
Evaluation of Inflammatory Response
Miramistin has been suggested to possess immunomodulatory and anti-inflammatory properties.[8] Measuring the levels of key pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) can elucidate these effects.[22][23][24][25][26]
Data Presentation: Miramistin's Effect on Cytokine Secretion
This table shows potential changes in cytokine levels following Miramistin treatment.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (Unstimulated) | < 10 | < 10 | < 5 |
| LPS (Lipopolysaccharide) | 500 | 800 | 50 |
| LPS + Miramistin (Low Conc.) | 350 | 600 | 70 |
| LPS + Miramistin (High Conc.) | 200 | 400 | 100 |
Experimental Protocol: Cytokine Measurement by ELISA
Materials:
-
Cell culture supernatants from Miramistin-treated cells
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with Miramistin (and potentially an inflammatory stimulus like LPS), collect the cell culture supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding the substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for investigating Miramistin's effects.
Caption: Putative signaling pathways affected by Miramistin.
References
- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 2. mdpi.com [mdpi.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. In vitro and in vivo efficacy of miramistin against drug-resistant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. studylib.net [studylib.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. frontiersin.org [frontiersin.org]
- 17. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arigobio.com [arigobio.com]
- 20. doc.abcam.com [doc.abcam.com]
- 21. bioscience.co.uk [bioscience.co.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. ELISA Video Protocol | Proteintech Group [ptglab.com]
- 25. ELISA - Wikipedia [en.wikipedia.org]
- 26. m.youtube.com [m.youtube.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Perturbations Following Miramistin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miramistin is a cationic antiseptic with a broad spectrum of antimicrobial activity. While its primary application is in preventing and treating infections, understanding its effects on eukaryotic cells is crucial for comprehensive safety and efficacy profiling, particularly in contexts involving prolonged exposure to host tissues. Studies have indicated that Miramistin can impact cellular proliferation and viability. A study on rat corneal epithelial cells demonstrated that Miramistin exposure led to a significant decrease in proliferative activity and an increase in nuclear DNA fragmentation, suggesting an influence on the cell cycle and induction of apoptosis[1][2].
This application note provides a detailed protocol for analyzing the effects of Miramistin on the cell cycle of cultured mammalian cells using flow cytometry with propidium iodide (PI) staining. This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the cytostatic or cytotoxic potential of the compound.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. For cell cycle analysis, cells are permeabilized and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication before mitosis.
By analyzing the distribution of fluorescence intensity across a large population of cells, a histogram can be generated that reflects the percentage of cells in each phase of the cell cycle.
Data Presentation: Illustrative Results
The following table presents hypothetical data illustrating a dose-dependent effect of Miramistin on the cell cycle distribution of a generic cancer cell line (e.g., HeLa) after 24 hours of exposure. This data is for illustrative purposes and reflects the expected outcome based on Miramistin's known effect of decreasing cell proliferation[1][2].
Table 1: Cell Cycle Distribution of HeLa Cells after 24-Hour Miramistin Exposure (Hypothetical Data)
| Miramistin Concentration (µg/mL) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic Cells) |
| 0 (Control) | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 0.8 | 1.1 ± 0.3 |
| 10 | 63.8 ± 2.5 | 22.1 ± 1.2 | 14.1 ± 0.9 | 2.5 ± 0.5 |
| 25 | 72.1 ± 3.0 | 15.4 ± 1.1 | 12.5 ± 0.7 | 5.8 ± 1.1 |
| 50 | 78.5 ± 2.8 | 9.8 ± 0.9 | 11.7 ± 0.6 | 12.4 ± 1.8 |
Experimental Protocols
This section provides a detailed methodology for performing cell cycle analysis following Miramistin exposure.
Materials and Reagents
-
Cell Line: Appropriate mammalian cell line (e.g., HeLa, A549, MCF-7)
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Miramistin Solution (stock solution prepared in sterile water or appropriate solvent)
-
Fixation Solution: 70% ethanol, ice-cold
-
Staining Solution:
-
Propidium Iodide (PI): 50 µg/mL in PBS
-
RNase A: 100 µg/mL in PBS
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer with 488 nm laser excitation
-
Flow cytometry tubes
-
Protocol Steps
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Incubate the cells for 24 hours at 37°C with 5% CO₂ to allow for attachment.
-
Prepare serial dilutions of Miramistin in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with medium containing the desired concentrations of Miramistin. Include a vehicle-only control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic) cells. Centrifuge at 300 x g for 5 minutes and retain the cell pellet.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium.
-
Combine the detached cells with the corresponding cell pellet from step 2.1.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Transfer the cell suspension to a flow cytometry tube. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing to ensure proper fixation and prevent clumping.
-
Incubate the cells for at least 2 hours at -20°C. (Note: Cells can be stored in 70% ethanol at -20°C for several weeks).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Carefully decant the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the tubes for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition and Analysis:
-
Set up the flow cytometer for PI analysis (e.g., using a 488 nm laser for excitation and detecting emission in the appropriate channel, typically around 617 nm, like PE-Texas Red or PerCP).
-
Ensure the instrument is set to acquire data on a linear scale for the fluorescence channel used for PI.
-
Acquire at least 10,000-20,000 events per sample.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population.
-
Use a pulse-width vs. pulse-area plot to exclude doublets and cell aggregates from the analysis.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
-
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the complete experimental workflow for analyzing cell cycle changes after Miramistin exposure.
References
Troubleshooting & Optimization
Miramistin Antimicrobial Activity Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Miramistin for effective antimicrobial activity. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Miramistin?
A1: Miramistin is a cationic antiseptic belonging to the quaternary ammonium compounds group.[1] Its antimicrobial activity stems from the electrostatic interaction between the positively charged Miramistin molecule and the negatively charged phospholipids in the outer membranes of microbial cells.[2][3] This interaction disrupts the integrity of the cell membrane, leading to increased permeability, metabolic inhibition, and ultimately, cell lysis and death.[1][4]
Q2: What is the optimal concentration range for Miramistin's antimicrobial activity?
A2: The optimal concentration of Miramistin varies depending on the target microorganism. Generally, it exhibits significant activity at concentrations ranging from 1.56 to 500 mg/L.[2] For instance, Staphylococcus aureus can be inhibited at concentrations as low as 8 µg/ml, while for Pseudomonas aeruginosa, a higher concentration of 500 mg/L may be required.[2][5]
Q3: Can Miramistin be used to potentiate the effect of antibiotics?
A3: Yes, Miramistin can enhance the efficacy of antibiotics by increasing the permeability of the microbial cell wall.[2] This synergistic effect has been observed with β-lactam antibiotics, where the effect was potentiated up to 6-fold, and with other antimicrobials, showing a 3.1 to 64-fold potentiation.[2]
Q4: Is Miramistin effective against biofilms?
A4: Miramistin has demonstrated activity against microbial biofilms.[6] Low concentrations can decelerate biofilm growth, while higher concentrations are necessary to inhibit the growth of established biofilms.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | Inoculum size variability, improper serial dilutions, contamination of cultures. | Standardize the inoculum preparation using a spectrophotometer or McFarland standards. Ensure accurate and consistent serial dilutions. Use aseptic techniques to prevent contamination. |
| Miramistin appears inactive against a known susceptible organism | Improper storage of Miramistin solution, presence of interfering substances (e.g., organic matter), incorrect pH of the medium. | Store Miramistin solution as recommended by the manufacturer. Minimize the presence of organic contaminants like bovine serum albumin, which can reduce its effectiveness.[5] Ensure the pH of the growth medium is within the optimal range for Miramistin activity. |
| Contamination of experimental plates or tubes | Non-sterile equipment or reagents, airborne contaminants. | Autoclave all media and equipment properly. Work in a laminar flow hood to minimize airborne contamination. Use appropriate negative controls to monitor for contamination. |
| Difficulty in determining the endpoint for MIC assays | Subjective interpretation of "visible growth," slow-growing organisms. | Use a spectrophotometer to measure optical density for a more objective determination of growth inhibition. For slow-growing organisms, extend the incubation period and include positive growth controls for comparison. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Miramistin against various bacteria.
| Bacterium | MIC (mg/L) | MBC (mg/L) | Reference |
| Staphylococcus aureus | 8 | 16 | [5] |
| Staphylococcus aureus | 30 | - | [2] |
| Escherichia coli | 32 | 128 | [5] |
| Escherichia coli | 125 | - | [2] |
| Pseudomonas aeruginosa | 500 | - | [2] |
| Proteus vulgaris | 25 | - | [2] |
| Klebsiella pneumoniae | 25 | - | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Miramistin against various fungi.
| Fungus | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | Reference |
| Candida spp. | 1.56 - 25 | 3.13 | [2] |
| Aspergillus spp. | 1.56 - 25 | 3.13 | [2] |
| Cryptococcus neoformans | 1.56 - 25 | 3.13 | [2] |
| Penicillium spp. | 1.56 - 25 | 3.13 | [2] |
| Mucorales spp. | 1.56 - 25 | 3.13 | [2] |
| Trichophyton spp. | 1 - 100 | - | [2] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), Miramistin stock solution, bacterial or fungal inoculum standardized to 0.5 McFarland standard, spectrophotometer.
-
Procedure:
-
Prepare serial two-fold dilutions of Miramistin in the broth medium directly in the 96-well plate.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism without Miramistin) and a negative control (broth without microorganism).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
The MIC is defined as the lowest concentration of Miramistin that completely inhibits visible growth of the microorganism.[8] This can be determined visually or by measuring the optical density at 600 nm.[8]
-
2. Determination of Minimum Bactericidal Concentration (MBC)
-
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates under appropriate conditions.
-
The MBC is the lowest concentration of Miramistin that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizations
Caption: Workflow for determining MIC and MBC of Miramistin.
Caption: Signaling pathway of Miramistin's antimicrobial action.
Caption: Logical steps for troubleshooting inconsistent MIC results.
References
- 1. About Myramistin | Miramistin [miramistin.ru]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibacterial activity profile of miramistin in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiseptic Miramistin: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. effects-of-miramistin-and-phosprenil-on-microbial-biofilms - Ask this paper | Bohrium [bohrium.com]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Ensuring the Long-Term Stability of Miramistin Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of Miramistin solutions. Adherence to proper storage and handling protocols is critical to maintain the efficacy and safety of this antiseptic agent.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of Miramistin solutions.
1.1 Issue: Visible Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Temperature Fluctuations | Store the solution at a consistent, controlled room temperature (20-25°C). Avoid freezing or exposing to high temperatures. | Miramistin, as a cationic surfactant, can form micelles. Temperature fluctuations can disrupt micelle equilibrium, leading to precipitation. |
| pH Shift | Ensure the solution's pH is maintained within the optimal range (contact manufacturer for specific recommendations, but typically near neutral). Use appropriate buffer systems if pH adjustment is necessary. | Extreme pH values can affect the solubility and stability of quaternary ammonium compounds like Miramistin. |
| Interaction with Container | Use Type I borosilicate glass or compatible plastic containers (e.g., high-density polyethylene) for storage.[1][2] | Reactive container materials can leach substances into the solution, causing precipitation or degradation. |
| Contamination | Handle the solution under aseptic conditions to prevent microbial or particulate contamination. | Contaminants can act as nucleation sites for precipitation. |
1.2 Issue: Decreased Antimicrobial Potency
| Potential Cause | Troubleshooting Step | Rationale |
| Chemical Degradation | Protect the solution from light by using amber-colored containers or storing it in the dark.[1][2] Consider the addition of a compatible antioxidant if oxidative degradation is suspected. | Miramistin can be susceptible to photodegradation and oxidation, leading to a loss of active ingredient. |
| Incompatible Excipients | Avoid simultaneous use with anionic surfactants or other incompatible antiseptics, as this can lead to mutual inactivation. | Miramistin is a cationic surfactant and will interact with anionic compounds, reducing its availability and efficacy. |
| Improper Dilution | Use purified water or a recommended diluent for any dilutions. Avoid using tap water which may contain interfering ions. | Ions present in non-purified water can interact with Miramistin and reduce its effectiveness. |
Section 2: Frequently Asked Questions (FAQs)
2.1 Storage and Handling
-
Q: What are the ideal storage conditions for Miramistin solutions? A: Miramistin solutions should be stored at a controlled room temperature (20-25°C), protected from light, in well-sealed containers made of appropriate materials like Type I borosilicate glass or high-density polyethylene.[1][2]
-
Q: Can Miramistin solutions be frozen? A: It is generally not recommended to freeze Miramistin solutions, as this can lead to precipitation and loss of potency upon thawing.
2.2 Stability and Degradation
-
Q: What are the likely degradation pathways for Miramistin? A: Based on studies of structurally similar compounds like benzyldimethylalkylammonium chloride, a potential degradation pathway for Miramistin involves the cleavage of the C-N bond between the alkyl chain and the quaternary ammonium group. This can be followed by subsequent demethylation and oxidation reactions.
-
Q: How can I monitor the stability of my Miramistin solution? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the concentration of active Miramistin and detect the presence of any degradation products.
2.3 Formulation and Compatibility
-
Q: What excipients should be avoided when formulating with Miramistin? A: Anionic surfactants and other anionic compounds should be avoided as they can interact with the cationic Miramistin molecule, leading to precipitation and inactivation.
-
Q: Are there any recommended stabilizers for Miramistin solutions? A: For quaternary ammonium compounds, the use of certain antioxidants may be beneficial in preventing oxidative degradation. The choice of a specific stabilizer should be based on compatibility studies.
Section 3: Quantitative Data Summary
Table 1: Illustrative Degradation of a Quaternary Ammonium Compound under Accelerated Conditions
| Condition | Time (Weeks) | Assay (%) | Appearance |
| 40°C / 75% RH | 0 | 100.0 | Clear, colorless |
| 4 | 98.2 | Clear, colorless | |
| 8 | 96.5 | Clear, colorless | |
| 12 | 94.8 | Clear, colorless | |
| 60°C | 0 | 100.0 | Clear, colorless |
| 4 | 92.1 | Clear, slightly yellow | |
| 8 | 88.7 | Slight precipitate |
Note: This table is for illustrative purposes and represents typical data for a quaternary ammonium compound. Actual degradation rates for Miramistin may vary.
Section 4: Experimental Protocols
4.1 Protocol: Stability-Indicating HPLC Method for Miramistin
This protocol provides a starting point for the development of a validated stability-indicating HPLC method for the quantification of Miramistin.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1 M phosphate buffer (pH 3) and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate the method's ability to separate Miramistin from its degradation products.
4.2 Protocol: Forced Degradation Study
To understand the degradation pathways and develop a stability-indicating method, Miramistin solutions should be subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
Samples should be analyzed at appropriate time points using the validated HPLC method to determine the extent of degradation and identify any degradation products.
Section 5: Visualizations
Caption: Workflow for a forced degradation study of Miramistin.
Caption: Postulated degradation pathway for Miramistin.
References
Overcoming limitations in the quantitative detection of Miramistin
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative detection of Miramistin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantitative analysis of Miramistin, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a common analytical method for this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My Miramistin peak is showing significant tailing or fronting. What are the possible causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing quaternary ammonium compounds like Miramistin, often due to interactions with residual silanols on the HPLC column packing material. Peak fronting is typically a sign of column overload.
Troubleshooting Steps:
-
Assess Peak Asymmetry: A symmetrical peak has an asymmetry factor (As) close to 1. Tailing peaks have As > 1, and fronting peaks have As < 1.
-
Check for Column Overload: If you observe peak fronting, try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups on the column, thereby reducing peak tailing. For Miramistin analysis, a slightly acidic mobile phase (e.g., pH 3) is often effective.
-
Use of Ion-Pairing Agents: Incorporating an ion-pairing reagent into the mobile phase can improve the peak shape of ionic compounds. However, these are often not compatible with mass spectrometry and can require long equilibration times.
-
Consider a Different Column: If peak shape issues persist, consider using a column with a different packing material, such as one with end-capping to block residual silanols, or a column specifically designed for the analysis of basic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for polar compounds like Miramistin.
-
Ensure Proper Sample Dissolution: Always dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects that can lead to peak distortion.
Logical Relationship for Troubleshooting Peak Shape
Refining experimental protocols for Miramistin susceptibility testing
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the susceptibility of microorganisms to Miramistin.
Frequently Asked Questions (FAQs)
Q1: What is Miramistin and what is its mechanism of action?
Miramistin is a cationic antiseptic belonging to the class of quaternary ammonium compounds. Its primary mechanism of action is the disruption of microbial cell membranes. The positively charged Miramistin molecule interacts with the negatively charged phospholipids in the cell membrane of bacteria and fungi, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Q2: Which methods are suitable for Miramistin susceptibility testing?
Standard antimicrobial susceptibility testing (AST) methods can be adapted for Miramistin, including:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).
-
Disk Diffusion: To determine the zone of inhibition.
Q3: Are there established clinical breakpoints for Miramistin?
Currently, there are no universally recognized clinical breakpoints for Miramistin established by regulatory bodies like CLSI or EUCAST. Interpretive criteria are typically application-dependent and should be determined based on the specific use case and desired antimicrobial efficacy.
Q4: What are the expected MIC values for Miramistin against common bacteria?
Published studies have shown varying MICs depending on the bacterial species and testing conditions. For example, one study reported an MIC of 8 µg/mL for Staphylococcus aureus and 32 µg/mL for Escherichia coli. However, these values should be considered as a reference, and it is crucial to determine the MIC for your specific strains of interest under your laboratory's conditions.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of Miramistin that inhibits the visible growth of a microorganism.
Materials:
-
Miramistin stock solution (see preparation notes below)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile multichannel pipettes and reservoirs
-
Plate reader (optional)
Methodology:
-
Prepare Miramistin Dilutions:
-
Prepare a working solution of Miramistin in CAMHB.
-
Perform serial two-fold dilutions of Miramistin in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Include a growth control well (no Miramistin) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the Miramistin dilutions and the growth control well.
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Miramistin at which there is no visible growth.
-
Protocol 2: Disk Diffusion
This method assesses the susceptibility of a bacterium to Miramistin by measuring the diameter of the zone of growth inhibition around a Miramistin-impregnated disk.
Materials:
-
Miramistin-impregnated paper disks (prepare in-house)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
Methodology:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application:
-
Using sterile forceps, place the Miramistin-impregnated disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in control wells | Inoculum viability issue, improper incubation, inactive media. | Use a fresh bacterial culture. Verify incubator temperature and atmosphere. Test media with a known quality control strain. |
| Contamination in wells/on plate | Poor aseptic technique. | Review and reinforce sterile techniques for all procedures. |
| Inconsistent MIC values | Inaccurate inoculum density, pipetting errors, improper mixing. | Ensure the inoculum is standardized to 0.5 McFarland. Use calibrated pipettes and ensure thorough mixing of dilutions. |
| Precipitate formation in Miramistin dilutions | High concentration of Miramistin, interaction with media components. | Prepare a fresh stock solution. Consider using a different solvent for the initial stock solution if compatible with the assay. |
| Fuzzy or indistinct zone edges in disk diffusion | Swarming of motile bacteria, slow diffusion of Miramistin. | Ensure the agar surface is dry before applying disks. The interpretation should be based on the edge of complete growth inhibition. |
| No zone of inhibition | Bacterial resistance, inactive Miramistin solution, incorrect disk preparation. | Verify the activity of the Miramistin stock solution. Ensure disks are properly impregnated and dried. |
Quality Control
As there are no established CLSI or EUCAST quality control (QC) ranges for Miramistin, it is essential to establish internal QC parameters.
Establishing Internal QC Ranges:
-
Select QC Strains: Use standard ATCC strains such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922.
-
Perform Repeated Testing: Test the selected QC strains with your Miramistin susceptibility testing protocol for at least 20 consecutive days.
-
Calculate Mean and Standard Deviation: Calculate the mean and standard deviation for the MIC values or zone diameters.
-
Determine Acceptable Range: The acceptable QC range is typically the mean ± 2 standard deviations.
-
Monitor Performance: Test the QC strains with each batch of clinical isolates to ensure the reliability of the results.
| Parameter | S. aureus ATCC 25923 | E. coli ATCC 25922 |
| Expected MIC Range | To be determined internally | To be determined internally |
| Expected Zone Diameter Range | To be determined internally | To be determined internally |
Visualizations
Technical Support Center: In Vivo Delivery of Miramistin
Welcome to the technical support center for researchers working with in vivo applications of Miramistin. This resource provides troubleshooting guidance and answers to frequently asked questions that you may encounter during your experiments. Given that systemic in vivo data for Miramistin is limited, much of the guidance provided is based on its physicochemical properties as a cationic antiseptic and data from structurally related quaternary ammonium compounds (QACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when transitioning from in vitro to in vivo experiments with Miramistin?
A1: The primary challenges stem from Miramistin's structure as a cationic, surface-active molecule. Key issues include:
-
Toxicity: Direct application to cells in vivo can lead to significant local irritation and cytotoxicity due to the disruption of mammalian cell membranes, similar to its antimicrobial mechanism of action.[1][2]
-
Poor Systemic Bioavailability: When administered orally, QACs like Miramistin are generally poorly absorbed.[3]
-
Interaction with Biological Components: Miramistin readily binds to proteins like serum albumin, which can affect its availability, distribution, and efficacy.[4]
-
Instability and Rapid Clearance: Cationic molecules can be rapidly cleared from circulation or may be unstable in biological fluids.
Q2: Is Miramistin suitable for systemic (e.g., intravenous) administration?
A2: Systemic administration of "free" Miramistin is challenging due to its potential for toxicity.[5][6] High concentrations of QACs in the bloodstream can lead to severe adverse effects, including respiratory and organ failure.[2] For systemic applications, formulating Miramistin within a delivery system, such as liposomes or polymeric nanoparticles, is strongly recommended to shield it from non-target cells and control its release.[7]
Q3: Why is the antimicrobial efficacy of my Miramistin formulation lower in vivo than in vitro?
A3: Several factors can contribute to this discrepancy. In an in vivo environment, Miramistin can bind to serum proteins and other biological macromolecules, reducing the concentration of free, active drug available to interact with microbes.[4] Additionally, the presence of proteins and other biological materials can generally decrease the effectiveness of Miramistin.
Q4: Can I use Miramistin for oral drug delivery?
A4: Oral delivery of Miramistin is expected to result in very low bioavailability. Quaternary ammonium compounds are known for poor absorption through the gastrointestinal tract.[3] Furthermore, oral exposure to QACs can alter the gut microbiome, which may have unintended consequences for your experiments.[3]
Q5: What are the off-target effects of Miramistin in mammalian systems?
A5: The primary off-target effect is cytotoxicity resulting from cell membrane disruption.[1] Studies on other QACs have shown that chronic exposure can lead to mitochondrial dysfunction, increased inflammation, and disruption of cholesterol synthesis.[5] At the cellular level, these effects are not specific to microbial cells and can impact host tissues, especially at higher concentrations.
Troubleshooting Guides
Problem 1: High Local Toxicity or Inflammation at the Injection Site
| Possible Cause | Troubleshooting Step |
| High Concentration of Free Miramistin | The cationic nature of Miramistin causes it to interact strongly and disrupt local cell membranes, leading to irritation and cell death. |
| Solution 1: Lower the concentration of Miramistin if therapeutically viable. | |
| Solution 2: Encapsulate Miramistin in a delivery vehicle like liposomes or polymeric nanoparticles to shield the drug from immediate tissue contact.[8] | |
| Formulation pH or Osmolality | An unphysiological pH or osmolality of the vehicle can cause tissue irritation. |
| Solution: Ensure your vehicle is buffered to a physiological pH (e.g., 7.4) and is iso-osmotic. |
Problem 2: Low Systemic Bioavailability or Rapid Clearance
| Possible Cause | Troubleshooting Step |
| Plasma Protein Binding | Miramistin binds to serum albumin, which can act as a reservoir but also limit the free drug concentration and facilitate clearance.[4] |
| Solution 1: Use a delivery system (e.g., PEGylated liposomes) to reduce protein binding and extend circulation time. | |
| Solution 2: Co-administer with a competing agent for albumin binding, though this can be complex and may have other effects. | |
| Rapid Uptake by Reticuloendothelial System (RES) | Formulations, especially larger nanoparticles, can be rapidly cleared by the liver and spleen. |
| Solution: Optimize the size and surface characteristics of your delivery vehicle. Particles around 100 nm with a hydrophilic coating (like PEG) often show reduced RES uptake. | |
| Poor Absorption (Oral Route) | Cationic nature and large molecular size limit absorption across the gut epithelium.[3] |
| Solution: Systemic delivery via the oral route is not recommended. If necessary, explore advanced formulations with permeation enhancers, though toxicity must be carefully evaluated. |
Quantitative Data Summary
Table 1: Systemic Toxicity of Miramistin Data is for acute toxicity and should be interpreted with caution for therapeutic dosing.
| Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Rats | Oral | 1200 mg/kg | [9] |
| Mice | Oral | 1000 mg/kg | [9] |
Table 2: Binding Parameters of Miramistin to Bovine Serum Albumin (BSA) This data indicates a strong interaction between Miramistin and a major plasma protein.
| Parameter | Value | Method | Reference |
| Binding Constant (K) | Varies with concentration and method | Bioluminescent Method | [4] |
| Binding Sites | Heterogeneous, with evidence for interaction at myristic acid binding sites | Bioluminescent & Competitive Binding | [4] |
Key Experimental Protocols
Protocol 1: Formulation of Liposomal Miramistin (Thin-Film Hydration Method)
This protocol provides a general method to encapsulate Miramistin within liposomes, which can help reduce its systemic toxicity.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Miramistin
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath (set above the lipid transition temperature, e.g., 50-60°C) under vacuum to evaporate the chloroform.
-
Continue rotation until a thin, dry lipid film is formed on the flask wall.
-
-
Hydration:
-
Add an aqueous solution of Miramistin in PBS to the flask. The concentration should be determined based on the desired drug-to-lipid ratio.
-
Rotate the flask in the water bath (above the transition temperature) for 1-2 hours to hydrate the lipid film, forming multilamellar vesicles (MLVs).
-
-
Sonication (Size Reduction):
-
To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the milky suspension becomes more translucent.
-
-
Extrusion (Uniform Size):
-
For a uniform size distribution, pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes.
-
-
Purification:
-
Remove unencapsulated Miramistin by dialysis against PBS or using size exclusion chromatography.
-
-
Characterization:
-
Determine particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify encapsulation efficiency by lysing the liposomes (e.g., with a detergent like Triton X-100) and measuring the Miramistin concentration using HPLC.
-
Protocol 2: Quantification of Miramistin in Plasma by HPLC
This protocol is adapted from methods for other QACs and would require validation.[10]
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN), HPLC grade
-
Phosphate buffer (e.g., 20 mM, pH 3.0)
-
Plasma samples
-
Protein precipitation agent (e.g., cold ACN)
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
-
Standard Curve Preparation:
-
Spike known concentrations of Miramistin into blank plasma and process these samples in the same way as the unknown samples to create a standard curve.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm or 254 nm.
-
-
Quantification:
-
Identify the Miramistin peak based on its retention time compared to the standard.
-
Calculate the concentration in the unknown samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for in vivo Miramistin experiments.
Caption: Mitigation of cytotoxicity via liposomal encapsulation.
Caption: Key factors influencing the bioavailability of cationic antiseptics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oral exposure to benzalkonium chlorides in male and female mice reveals alteration of the gut microbiome and bile acid profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Binding Parameters of Miramistin to Serum Albumin by the Bioluminescent Method [scirp.org]
- 5. medrxiv.org [medrxiv.org]
- 6. mdsearchlight.com [mdsearchlight.com]
- 7. Health care-associated infections: Controlled delivery of cationic antiseptics from polymeric excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzalkonium Chloride: How to overcome analytical challenges - Pharmaceutical Technology [pharmaceutical-technology.com]
Optimization of parameters for studying Miramistin with ion-trap GC-MS
Welcome to the technical support center for the optimization of parameters for studying Miramistin using ion-trap Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is direct GC-MS analysis of Miramistin challenging?
A1: Miramistin is a quaternary ammonium compound (QAC), which is a salt.[1][2] This ionic nature makes it non-volatile, meaning it does not readily turn into a gas at temperatures typically used in GC inlets.[1][2] Therefore, it cannot pass through the GC column to be analyzed by the mass spectrometer under standard conditions.
Q2: What is the recommended approach for analyzing Miramistin using GC-MS?
A2: The recommended approach is Pyrolysis-GC-MS (Py-GC-MS). This technique involves injecting the Miramistin sample into a heated GC inlet (pyrolyzer) at a high temperature. The heat causes a chemical reaction called Hofmann elimination, which breaks down the non-volatile Miramistin into smaller, volatile compounds that can be separated and identified by the GC-MS system.[1][2]
Q3: What are the expected pyrolysis products of Miramistin?
A3: The primary pyrolysis of Miramistin via Hofmann elimination is expected to yield a tertiary amine, N,N-dimethyl-3-(tetradecanoylamino)propylamine, and a benzyl group rearrangement product, along with other potential minor fragmentation products. The tertiary amine is the primary target analyte for quantification and identification.
Q4: What type of GC column is best suited for this analysis?
A4: A polar capillary column is recommended for the analysis of the resulting tertiary amine. Columns with a polyethylene glycol (PEG) stationary phase, such as a DB-WAX or a similar column specifically designed for amine analysis, are suitable choices. These columns provide good peak shape for polar compounds like amines.
Q5: What are the key parameters to optimize for the ion-trap MS?
A5: Key parameters to optimize include the ionization mode (typically Electron Ionization - EI), mass scan range, and collision energy for MS/MS experiments. For targeted analysis, optimizing Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) parameters is crucial for achieving high sensitivity and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No peak corresponding to the Miramistin pyrolysis product is observed. | 1. Injector temperature is too low: Insufficient heat for the Hofmann elimination to occur. 2. Sample degradation: The pyrolysis products may be unstable. 3. Column activity: Active sites on the column can adsorb the polar amine product. | 1. Increase injector temperature: Start at 250 °C and gradually increase to find the optimal temperature for pyrolysis. 2. Check for system leaks: Ensure the system is free of oxygen and moisture. 3. Use a deactivated column: Employ a column specifically designed for amine analysis or condition the column according to the manufacturer's instructions. |
| Poor peak shape (tailing) for the analyte peak. | 1. Active sites in the GC system: The liner, column, or transfer line may have active sites. 2. Injector temperature is too low: Incomplete volatilization of the pyrolysis product. 3. Column overload: Injecting too much sample. | 1. Use a deactivated liner: A silanized liner is recommended. 2. Increase injector temperature: Optimize for efficient volatilization. 3. Dilute the sample: Reduce the concentration of the injected sample. |
| Inconsistent peak areas or retention times. | 1. Inconsistent pyrolysis: Fluctuations in the injector temperature. 2. Sample matrix effects: Co-eluting compounds from the sample matrix can interfere with the analysis. 3. Leaks in the system: Can affect carrier gas flow and pressure. | 1. Ensure stable injector temperature: Allow the injector to fully stabilize before starting a sequence. 2. Optimize sample preparation: Use a suitable extraction and clean-up method to remove interfering matrix components. 3. Perform a leak check: Regularly check for leaks in the GC system. |
| High background noise in the mass spectrum. | 1. Column bleed: The GC column is degrading at high temperatures. 2. Contamination in the system: From previous samples or system components. 3. Septum bleed: Particles from the injector septum entering the system. | 1. Condition the column: Follow the manufacturer's instructions for column conditioning. 2. Clean the ion source: Perform routine maintenance on the mass spectrometer's ion source. 3. Use high-quality septa: Replace the septum regularly. |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following is a general guideline that may need to be optimized based on the specific sample matrix.
-
Extraction:
-
For liquid samples (e.g., pharmaceutical formulations), dilute with a suitable solvent like methanol or a mixture of methanol and acetonitrile.
-
For solid or semi-solid samples, perform a solvent extraction. A common procedure is to homogenize the sample with a solvent mixture (e.g., methanol:acetonitrile 1:1 v/v) and then centrifuge to separate the solid debris.
-
-
Clean-up (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances. A C18 or a mixed-mode cation exchange SPE cartridge can be effective.
-
-
Final Solution:
-
Evaporate the solvent from the cleaned extract and reconstitute in a small volume of a suitable solvent for GC injection (e.g., methanol or ethyl acetate).
-
Pyrolysis GC-MS Parameters
The following table provides a starting point for the optimization of Py-GC-MS parameters for Miramistin analysis.
| Parameter | Recommended Starting Value | Notes |
| GC System | ||
| Injector Type | Split/Splitless | |
| Injector Temperature | 250 °C - 300 °C | This is the pyrolysis temperature and needs to be optimized for efficient Hofmann elimination. |
| Injection Mode | Splitless | For higher sensitivity. |
| Injection Volume | 1 µL | |
| Liner | Deactivated (silanized) glass liner | To minimize analyte adsorption. |
| Carrier Gas | Helium (99.999% purity) | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| GC Column | ||
| Column Type | Polar, e.g., DB-WAX, CP-Wax 52 CB | Specifically designed for amine analysis. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution. |
| Oven Temperature Program | ||
| Initial Temperature | 80 °C | Hold for 2 minutes. |
| Ramp 1 | 15 °C/min to 200 °C | |
| Ramp 2 | 20 °C/min to 280 °C | Hold for 5 minutes. |
| Ion-Trap MS System | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard for creating reproducible mass spectra. |
| Mass Scan Range | 40 - 500 m/z | To cover the expected mass of the pyrolysis products. |
| Ion Source Temperature | 230 °C | |
| Transfer Line Temperature | 280 °C | To prevent condensation of the analytes. |
| For Targeted Analysis (SIM/MRM) | ||
| Precursor Ion (for MS/MS) | To be determined based on the mass spectrum of the tertiary amine product. | The molecular ion or a prominent high-mass fragment. |
| Product Ions (for MS/MS) | To be determined by fragmenting the precursor ion. | Select 2-3 characteristic product ions for confirmation. |
| Collision Energy | To be optimized for optimal fragmentation. | Start with a range of 10-30 eV. |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Miramistin using Py-GC-MS.
Pyrolysis and Detection Logic
Caption: Logical flow of Miramistin analysis by Py-GC-MS.
References
Technical Support Center: Minimizing Miramistin Interference in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from the antiseptic agent Miramistin in various cellular assays.
Troubleshooting Guides
This section addresses specific issues that may arise when using Miramistin in your experiments.
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause: Miramistin, as a cationic amphiphilic compound, can directly interact with assay reagents or affect cellular metabolic processes, leading to inaccurate readings.
Troubleshooting Steps:
-
Perform a Cell-Free Assay Control: To determine if Miramistin directly interacts with the assay dye, run the assay in the absence of cells.
-
Add Miramistin at the same concentrations used in your experiment to wells containing only cell culture medium.
-
Add the MTT or other tetrazolium salt reagent and incubate for the standard duration.
-
Add the solubilization buffer and measure the absorbance.
-
If you observe a change in absorbance in the absence of cells, this indicates a direct interaction between Miramistin and the assay reagents.
-
-
Wash Cells Thoroughly Before Assay: To remove residual Miramistin that may interfere with the assay, perform one to two gentle washes of the cell monolayer with phosphate-buffered saline (PBS) or serum-free medium before adding the assay reagent.
-
Optimize Miramistin Incubation Time: If possible, reduce the incubation time of Miramistin with the cells to the minimum required to achieve the desired effect. Longer exposure times can lead to greater cellular stress and off-target effects.
-
Consider Alternative Viability Assays: If interference persists, consider using a viability assay with a different mechanism of action that is less susceptible to interference from cationic compounds. Examples include:
-
LDH (Lactate Dehydrogenase) Release Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells into the culture medium.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP, which is an indicator of metabolically active cells.
-
Live/Dead Staining with Fluorescent Dyes (e.g., Calcein-AM/Propidium Iodide): Allows for direct visualization and quantification of live and dead cells using fluorescence microscopy or flow cytometry.
-
Issue 2: High Background Signal in Fluorescence-Based Assays
Potential Cause: Miramistin may possess intrinsic fluorescent properties or interact with fluorescent dyes, leading to a high background signal.
Troubleshooting Steps:
-
Measure Miramistin's Intrinsic Fluorescence: Scan the emission spectrum of Miramistin at the excitation wavelength of your fluorescent dye to check for overlapping fluorescence.
-
Perform a Dye-Only Control: Incubate your fluorescent dye with Miramistin in a cell-free system to see if the compound quenches or enhances the fluorescence signal.
-
Thorough Washing: As with colorimetric assays, wash the cells thoroughly with PBS before adding the fluorescent dye.
-
Use Phenol Red-Free Medium: Phenol red, a common pH indicator in cell culture media, can interfere with fluorescence-based assays.[1] Switching to a phenol red-free medium during the assay can help reduce background fluorescence.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Miramistin and how might it interfere with my cellular assays?
A1: Miramistin is a cationic antiseptic that disrupts the cell membranes of microorganisms.[2][3] Its positively charged head group interacts with the negatively charged phospholipids in the cell membrane, leading to membrane destabilization and increased permeability.[2][4] In mammalian cells, this can lead to cytotoxicity at higher concentrations. This membrane-disrupting activity can interfere with assays that rely on membrane integrity or cellular metabolic functions. Furthermore, its cationic nature may lead to non-specific binding to negatively charged cellular components and assay reagents.
Q2: At what concentrations does Miramistin typically show cytotoxicity in mammalian cell lines?
A2: The cytotoxic concentration of Miramistin can vary depending on the cell line and the duration of exposure. One study reported a cytotoxic impact on murine fibroblasts and human keratinocytes at concentrations greater than 8 x 10⁻⁴ %.[2] Another study found that Miramistin was not toxic to McCoy mammalian cell lines at a concentration of 1000 mg/L.[2] It is crucial to determine the cytotoxic concentration of Miramistin for your specific cell line and experimental conditions by performing a dose-response curve.
Q3: Can Miramistin interfere with luciferase reporter assays?
A3: Yes, there is a potential for interference. Cationic compounds can sometimes interact with and inhibit the luciferase enzyme or quench the luminescent signal.[5] To test for this, you can perform a cell-free luciferase assay by adding Miramistin to a solution containing recombinant luciferase and its substrate and measuring the luminescence. A decrease in signal compared to the control would indicate direct interference.
Q4: My cells are detaching from the plate after treatment with Miramistin. How can I prevent this?
A4: Cell detachment can be a sign of cytotoxicity due to membrane damage. Consider the following:
-
Titrate the Miramistin concentration: Use the lowest effective concentration possible.
-
Reduce the treatment duration: Shorter exposure times may be less detrimental to cell adhesion.
-
Use pre-coated plates: Plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) can enhance cell adhesion.
Q5: Are there any alternatives to Miramistin for antiseptic purposes in cell culture that are less likely to interfere with assays?
A5: While Miramistin is effective, other antiseptics can also be used, though they may have their own potential for assay interference. Some alternatives include chlorhexidine and povidone-iodine.[6] However, it is always recommended to perform appropriate controls to assess the potential for interference of any antiseptic agent used in your cellular assays. For routine cell culture, the best practice is to maintain aseptic technique to prevent contamination, rather than relying on the continuous use of antiseptics in the culture medium.
Data Presentation
Table 1: Summary of Reported Miramistin Cytotoxicity
| Cell Line | Assay Type | Cytotoxic Concentration | Reference |
| Murine Fibroblasts | Not specified | > 8 x 10⁻⁴ % | [2] |
| Human Keratinocytes | Not specified | > 8 x 10⁻⁴ % | [2] |
| McCoy | Not specified | Not toxic at 1000 mg/L | [2] |
Note: This table provides a summary of available data. It is highly recommended to perform a dose-response experiment to determine the cytotoxic concentration of Miramistin for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Assessing Miramistin Interference in the MTT Assay
-
Plate Preparation:
-
Prepare a 96-well plate with three sets of wells:
-
Cells + Miramistin: Your experimental wells.
-
Cells Only: Positive control for cell viability.
-
Medium + Miramistin: Cell-free control to test for direct interference.
-
Medium Only: Blank control.
-
-
-
Cell Seeding: Seed your cells at the desired density in the "Cells + Miramistin" and "Cells Only" wells and incubate overnight.
-
Miramistin Treatment: Add serial dilutions of Miramistin to the "Cells + Miramistin" and "Medium + Miramistin" wells. Add vehicle control to the "Cells Only" and "Medium Only" wells. Incubate for the desired treatment period.
-
Washing Step (Optional but Recommended): Gently aspirate the medium and wash the cells once or twice with 100 µL of warm PBS.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to all wells.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to all wells and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the absorbance of the "Medium Only" blank from all other readings.
-
Compare the absorbance of the "Medium + Miramistin" wells to the "Medium Only" wells. A significant difference indicates direct interference.
-
Calculate cell viability in the "Cells + Miramistin" wells relative to the "Cells Only" control.
-
Protocol 2: Neutral Red Uptake Assay
-
Plate Preparation and Cell Seeding: Prepare the plate and seed cells as described in the MTT protocol.
-
Miramistin Treatment: Treat cells with Miramistin as described previously.
-
Washing Step: Gently wash the cells with PBS.
-
Neutral Red Incubation: Add 100 µL of medium containing 50 µg/mL neutral red to each well and incubate for 2 hours at 37°C.
-
Washing: Aspirate the neutral red solution and wash the cells with a destain solution (e.g., 1% calcium chloride, 0.5% formaldehyde).
-
Extraction: Add 100 µL of an extraction solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate for 10 minutes with gentle shaking.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Analyze the data as described for the MTT assay, including a cell-free control to check for direct interference.
Protocol 3: Assessing Miramistin Interference in a Luciferase Reporter Assay
-
Cell Transfection and Seeding: Transfect your cells with the luciferase reporter construct and seed them in a 96-well white, opaque plate.
-
Miramistin Treatment: Treat the cells with your desired concentrations of Miramistin.
-
Cell Lysis: After the treatment period, wash the cells with PBS and then lyse the cells using a passive lysis buffer.
-
Cell-Free Interference Control: In a separate set of wells in a white, opaque plate, add the same concentrations of Miramistin to a solution of recombinant luciferase enzyme and its substrate in assay buffer.
-
Luminescence Measurement:
-
For the cell-based assay, add the luciferase assay reagent to the cell lysates and immediately measure the luminescence using a luminometer.
-
For the cell-free control, measure the luminescence immediately after adding Miramistin to the enzyme/substrate solution.
-
-
Data Analysis:
-
Compare the luminescence in the cell-free control with and without Miramistin to determine if there is direct quenching or enhancement of the signal.
-
Normalize the luciferase activity in your cell-based assay to a co-transfected control reporter (e.g., Renilla luciferase) if using a dual-luciferase system.
-
Mandatory Visualizations
Caption: Mechanism of Miramistin's antimicrobial action.
Caption: Troubleshooting workflow for Miramistin interference.
Caption: Simplified MAPK/ERK signaling pathway.
Caption: Simplified NF-κB signaling pathway.
References
- 1. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the permeability of Miramistin across biological barriers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the permeability of the antiseptic agent Miramistin across biological barriers. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Miramistin and why is enhancing its permeability a research interest?
A1: Miramistin is a cationic antiseptic with a broad spectrum of antimicrobial activity, including effectiveness against bacteria, fungi, viruses, and protozoa.[1][2] Its primary application is topical. Enhancing its permeability across biological barriers such as the skin, mucous membranes, or into biofilms could broaden its therapeutic applications, potentially for treating subcutaneous infections, deeper mucosal infections, or systemically accessible biofilms.
Q2: What are the main challenges in getting Miramistin across biological barriers?
A2: The primary challenge is the highly organized and protective nature of biological barriers like the stratum corneum of the skin.[3][4] Miramistin, being a quaternary ammonium compound, is a relatively large and charged molecule, which can limit its passive diffusion across the lipophilic barrier of the skin.[5] Overcoming this barrier is a key challenge in transdermal and transmucosal drug delivery.[6][7]
Q3: What are the most promising strategies for enhancing Miramistin's permeability?
A3: Promising strategies include the use of chemical penetration enhancers, encapsulation in nanocarriers like liposomes and polymeric nanoparticles, and physical enhancement techniques.[3][4] Nanocarriers can protect the drug, improve its solubility, and facilitate its transport across cellular barriers.[8][9]
Q4: How can I measure the permeability of my Miramistin formulation in the lab?
A4: The most common in-vitro methods are using Franz diffusion cells with an appropriate membrane (e.g., excised human or animal skin) or using cell-based assays with models like Caco-2 cell monolayers, which mimic the intestinal epithelium.[10][11][12][13] These experiments allow you to quantify the flux of Miramistin across the barrier over time.[10][11]
Q5: Are there any safety concerns when using permeability enhancers with Miramistin?
A5: Yes. Chemical penetration enhancers work by temporarily disrupting the barrier function of the skin or mucosa.[4] It is crucial to assess the potential for irritation, inflammation, and systemic toxicity of any new formulation. The reversibility of the barrier disruption is a key safety consideration.
Troubleshooting Guides
Low Permeability in Franz Diffusion Cell Assays
| Potential Cause | Troubleshooting Steps |
| Air bubbles under the membrane | Ensure the receptor chamber is completely filled and no bubbles are trapped between the membrane and the receptor fluid. Degas the receptor fluid before use.[10] |
| Incorrect receptor fluid | The receptor fluid must maintain "sink conditions," meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. For a lipophilic compound, consider adding a solubilizing agent like a small percentage of ethanol or a surfactant to the buffer. |
| Membrane integrity issues | Ensure the skin or synthetic membrane is not damaged during preparation and mounting. Perform a pre-test with a marker of barrier integrity like tritiated water or by measuring transepidermal water loss (TEWL). |
| Insufficient enhancer concentration | The concentration of the penetration enhancer may be too low to effectively disrupt the barrier. Perform a dose-response study to find the optimal concentration without causing irreversible damage. |
| Formulation viscosity too high | A very viscous formulation may not release the drug effectively. Consider adjusting the rheological properties of your formulation. |
Issues with Nanoparticle or Liposome Formulations
| Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency | Optimize the preparation method. For liposomes, factors like lipid composition, drug-to-lipid ratio, and hydration method are critical.[][15] For nanoparticles, polymer type, drug-to-polymer ratio, and solvent evaporation rate can be adjusted.[16][17] |
| Particle aggregation | This can be due to improper surface charge or lack of steric stabilization. For liposomes, incorporating charged lipids or PEGylated lipids can improve stability.[][18] For nanoparticles, ensure sufficient surfactant concentration during formulation. |
| Instability during storage | Liposomes can be prone to fusion, aggregation, or drug leakage.[18] Store at 2-8°C for short-term use. For long-term storage, lyophilization with a cryoprotectant is recommended.[] |
| Variability between batches | Manufacturing process parameters such as shear force, temperature, and pH can affect the final product.[18] Standardize all manufacturing steps and implement strict process controls. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in Miramistin permeability using different enhancement strategies. These values are for illustrative purposes and actual results will vary based on the specific formulation and experimental conditions.
Table 1: Comparison of Miramistin Permeability with Chemical Enhancers
| Formulation | Enhancer (5% w/v) | Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Enhancement Ratio |
| Control (Miramistin in PBS) | None | 0.5 | 0.05 | 1.0 |
| Formulation A | Oleic Acid | 4.5 | 0.45 | 9.0 |
| Formulation B | Propylene Glycol | 2.0 | 0.20 | 4.0 |
| Formulation C | Azone | 7.5 | 0.75 | 15.0 |
Table 2: Comparison of Miramistin Permeability with Nanocarrier Formulations
| Formulation Type | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Enhancement Ratio |
| Free Miramistin (Control) | N/A | N/A | 0.5 | 0.05 | 1.0 |
| Liposomes | 150 | 65 | 6.0 | 0.60 | 12.0 |
| Polymeric Nanoparticles | 200 | 80 | 8.2 | 0.82 | 16.4 |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Miramistin-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs).[15][19]
Materials:
-
Miramistin
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Add Miramistin to the lipid solution.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature. This will form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. This can be done by hand-shaking or vortexing until the lipid film is fully suspended, forming MLVs.[15]
-
To obtain smaller vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.[19]
-
Separate the unencapsulated Miramistin by centrifugation or dialysis.
Protocol 2: In-Vitro Permeability Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the transdermal permeability of Miramistin formulations.[10][11][20]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin or human cadaver skin)
-
Receptor solution (PBS, pH 7.4)
-
Miramistin formulation
-
Water bath with circulator
-
Magnetic stirrer
-
HPLC system for analysis
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and hair. Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Degas the receptor solution (PBS) by sonication or vacuum filtration.
-
Assemble the Franz diffusion cells. Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[10]
-
Mount the skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Place the cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.[20] Allow the system to equilibrate.
-
Apply a known amount of the Miramistin formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[10]
-
Analyze the concentration of Miramistin in the collected samples using a validated HPLC method.[11]
-
Calculate the cumulative amount of Miramistin permeated per unit area (μg/cm²) and plot this against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
Signaling Pathways and Logical Relationships
The enhancement of permeability can be visualized as overcoming a series of resistances. The following diagram illustrates the logical relationship between the barrier, the permeant, and the enhancement strategies.
References
- 1. Cationic antiseptics - Lo.Li. Pharma [lolipharma.it]
- 2. miramistin | 15809-19-5 [amp.chemicalbook.com]
- 3. Transdermal Drug Delivery: Opportunities and Challenges for Controlled Delivery of Therapeutic Agents Using Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Challenges and opportunities in dermal/transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. alterlab.co.id [alterlab.co.id]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. scribd.com [scribd.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Preparation and characterization of drug-loaded nanoparticles. [bio-protocol.org]
- 17. 2.2. Preparation of Drug-Loaded Nanoparticles [bio-protocol.org]
- 18. fda.gov [fda.gov]
- 19. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmsl.cz [mmsl.cz]
Validation & Comparative
A Comparative Analysis of Miramistin and Povidone-Iodine in Wound Antisepsis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Two Key Antiseptics
In the critical landscape of wound care, the choice of an appropriate antiseptic is paramount to preventing infection and promoting optimal healing. Among the myriad of available agents, Miramistin and povidone-iodine stand out for their broad-spectrum antimicrobial activity. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform research and development in wound management.
Executive Summary
Both Miramistin and povidone-iodine are effective antiseptics, however, they exhibit distinct profiles in terms of their antimicrobial efficacy, impact on wound healing, and cellular-level interactions. Povidone-iodine, a well-established agent, demonstrates rapid and potent bactericidal action, but concerns regarding its potential to delay epithelialization persist. Miramistin, a cationic antiseptic, shows comparable antimicrobial effects and, in some contexts, a more favorable profile concerning wound healing and cytotoxicity. This comparison delves into the quantitative data and experimental evidence to provide a nuanced understanding of their respective strengths and weaknesses.
Antimicrobial Efficacy: A Quantitative Comparison
The primary function of a wound antiseptic is to reduce the bioburden of the wound. Both Miramistin and povidone-iodine have demonstrated broad-spectrum activity against a range of pathogens, including bacteria and fungi.
Table 1: Comparative Antimicrobial Efficacy of Miramistin and Povidone-Iodine (In Vitro)
| Microorganism | Miramistin (0.05%) Log10 Reduction | Povidone-Iodine (10%) Log10 Reduction | Exposure Time | Study Reference |
| Staphylococcus aureus | >5 | >5 | 0.5 min | [1][2] |
| Pseudomonas aeruginosa | >5 (at 5 min) | >5 | 0.5 min | [1][2] |
| Escherichia coli | >5 | >5 | 0.5 min | [1][2] |
| Enterococcus faecium | >5 | >5 | 0.5 min | [1][2] |
| Candida albicans | >5 (at 3 min) | >5 | 0.5 min | [1][2] |
Note: Data is compiled from in vitro quantitative suspension tests. The efficacy of antiseptics can be influenced by the presence of organic material (protein interference).
In vitro studies demonstrate that both Miramistin and povidone-iodine achieve a significant reduction in microbial load for common wound pathogens within a short exposure time[1][2]. Povidone-iodine often exhibits a slightly faster onset of action[1][2].
Impact on Wound Healing: In Vivo Evidence
The ideal antiseptic should not only eradicate pathogens but also support the complex process of wound healing. Studies on the in vivo effects of these agents on wound closure and tissue regeneration are crucial for their clinical evaluation.
Table 2: Comparative Effects on Wound Healing Parameters (Animal Models)
| Parameter | Miramistin | Povidone-Iodine | Animal Model | Study Highlights |
| Time to Epithelialization | Not explicitly quantified in direct comparative studies. | Slower epithelialization (11.8 ± 0.55 days) compared to controls (7.2 ± 0.7 days)[3]. | Mouse ear wound model | Povidone-iodine has been shown to delay the process of new skin growth over the wound[3]. |
| Wound Contraction | Not explicitly quantified in direct comparative studies. | Delayed wound closure in the initial phase (days 4-10), followed by acceleration. By day 24, healing was comparable to controls[4]. A 10% ointment showed a higher percentage of wound contraction compared to normal saline on days 5, 8, and 14[5]. | Rat excisional wound model | The effect of povidone-iodine on wound contraction can vary depending on the formulation and the phase of healing[4][5]. |
| Neovascularization | Not explicitly quantified in direct comparative studies. | Completed more rapidly (15.0 ± 0.4 days) compared to some other agents[3]. | Mouse ear wound model | Povidone-iodine may promote the formation of new blood vessels in the wound bed[3]. |
| Granulation Tissue Formation | Not explicitly quantified in direct comparative studies. | A polyurethane foam dressing with 3% povidone-iodine showed the most notable decrease in wound size and superior collagen deposition compared to other dressings on day 14[6][7]. | Rat excisional wound model | Povidone-iodine can enhance the formation of healthy granulation tissue, which is essential for wound filling[6][7]. |
While direct comparative in vivo studies with quantitative data for Miramistin are limited in the available English literature, existing research on povidone-iodine suggests a complex effect on wound healing, with some studies indicating a potential for delayed epithelialization[3].
Mechanisms of Action: A Look at the Signaling Pathways
Understanding the molecular mechanisms by which these antiseptics exert their effects is crucial for targeted drug development.
Miramistin: Disrupting the Microbial Barrier
Miramistin, as a cationic surfactant, primarily targets the cell membranes of microorganisms. Its long hydrophobic chain penetrates the lipid bilayer, leading to increased membrane permeability, loss of essential cellular components, and ultimately, cell death.
Povidone-Iodine: A Multi-pronged Attack
Povidone-iodine acts as a carrier for iodine. Upon application, free iodine is gradually released, which then exerts a broad and non-specific antimicrobial effect by oxidizing and inactivating essential microbial components such as proteins, nucleotides, and fatty acids. This multifaceted mechanism makes the development of microbial resistance highly unlikely.
In the context of wound healing, povidone-iodine has been shown to modulate the expression of key growth factors. Specifically, it can upregulate Transforming Growth Factor-beta (TGF-β), a critical signaling molecule involved in tissue repair.
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validity of the cited findings, it is essential to understand the experimental designs employed.
In Vivo Excisional Wound Healing Model (Rat)
This model is a standard for evaluating the efficacy of topical wound healing agents.
Objective: To assess the rate of wound closure, re-epithelialization, and tissue histology following treatment with antiseptic agents.
Procedure:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used[8].
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Wound Creation: The dorsal skin is shaved and disinfected. A circular, full-thickness excisional wound is created using a sterile biopsy punch (typically 6-8 mm in diameter)[9].
-
Treatment Groups: Animals are randomly assigned to different treatment groups:
-
Group 1: Miramistin solution/gel
-
Group 2: Povidone-iodine solution/ointment
-
Group 3: Vehicle control (placebo)
-
Group 4: Untreated control
-
-
Treatment Application: The respective treatments are applied topically to the wounds daily or as per the study protocol.
-
Wound Closure Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 10, 14). The percentage of wound closure is calculated using the formula: [(Area on day 0 - Area on day 'n') / Area on day 0] x 100.
-
Histological Analysis: On specified days, animals are euthanized, and wound tissue is excised for histological examination (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration[6][7].
References
- 1. Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aimspress.com [aimspress.com]
- 3. Comparison of the effects of commonly used wound agents on epithelialization and neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An appraisal of povidone-iodine and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a polyurethane foam dressing impregnated with 3% povidone-iodine (Betafoam) in a rat wound model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 9. mdpi.com [mdpi.com]
In Vitro Showdown: Miramistin vs. Octenidine - A Comparative Analysis of Antimicrobial Speed
For Immediate Release
[City, State] – [Date] – A comprehensive review of in vitro studies reveals critical differences in the antimicrobial speed of two prominent antiseptics, Miramistin and octenidine. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to provide a clear comparison of their bactericidal and fungicidal kinetics, offering valuable insights for formulation and clinical application strategies.
Executive Summary
Octenidine consistently demonstrates a more rapid antimicrobial action compared to Miramistin across a range of clinically relevant microorganisms. In direct comparative studies, octenidine achieved significant microbial reduction within 30 seconds, whereas Miramistin required up to 3 minutes to reach the same level of efficacy[1][2][3]. While both are effective broad-spectrum antiseptics, this difference in the onset of action is a critical factor for applications requiring rapid decontamination.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antimicrobial speed of Miramistin and octenidine from various in vitro studies. It is important to note that direct head-to-head comparisons are limited, and data from different studies may not be directly comparable due to variations in experimental conditions.
| Microorganism | Antiseptic | Concentration | Time to Achieve Significant Microbial Reduction | Log Reduction | Study Conditions | Source |
| Staphylococcus aureus | Octenidine | Not Specified | < 0.5 minutes | Not Specified | Quantitative suspension test (DIN EN 13727) | [1][2][3] |
| Miramistin | Not Specified | < 3 minutes | Not Specified | Quantitative suspension test (DIN EN 13727) | [1][2] | |
| Octenidine | 1 mM | On contact | > 3.0 | Time-kill assay | [4] | |
| Octenidine | 2 mM | Immediate | Complete inactivation | Time-kill assay | [4] | |
| Pseudomonas aeruginosa | Octenidine | Not Specified | < 0.5 minutes | Not Specified | Quantitative suspension test (DIN EN 13727) | [1][2][3] |
| Miramistin | Not Specified | < 3 minutes | Not Specified | Quantitative suspension test (DIN EN 13727) | [1][2] | |
| Escherichia coli | Octenidine | Not Specified | < 0.5 minutes | Not Specified | Quantitative suspension test (DIN EN 13727) | [1][2] |
| Miramistin | Not Specified | < 3 minutes | Not Specified | Quantitative suspension test (DIN EN 13727) | [1][2] | |
| Candida albicans | Octenidine | Not Specified | < 0.5 minutes | Not Specified | Quantitative suspension test (DIN EN 13727) | [1][2][3] |
| Miramistin | Not Specified | < 3 minutes | Not Specified | Quantitative suspension test (DIN EN 13727) | [1][2] | |
| Miramistin | 0.01% (100 mg/L) | 15 minutes (for some isolates) | Not Specified | Time-kill assay | [5] |
Mechanism of Action: A Shared Strategy of Membrane Disruption
Both Miramistin, a quaternary ammonium compound, and octenidine, a bispyridinamine, are cationic antiseptics. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. The positively charged molecules of these antiseptics are electrostatically attracted to the negatively charged components of the microbial cell membrane. This initial binding is followed by the insertion of their lipophilic portions into the lipid bilayer, which compromises the membrane's structural integrity and barrier function.
Caption: General mechanism of action for cationic antiseptics.
Experimental Protocols: Time-Kill Assays
The data presented in this guide are primarily derived from in vitro time-kill kinetic studies, which are designed to assess the rate at which an antimicrobial agent kills a microbial population. A common standardized method is the quantitative suspension test, such as the one based on DIN EN 13727.
Objective: To determine the bactericidal or fungicidal activity of an antiseptic at specified time points.
Methodology:
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is prepared to a defined concentration (typically 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
Test and Control Solutions: The antiseptic solution is prepared at the desired test concentration. A control solution, typically saline or hard water, is used for comparison.
-
Exposure: At time zero, a specific volume of the microbial suspension is added to the antiseptic solution and the control solution. The mixtures are maintained at a constant temperature (e.g., 20°C or 37°C).
-
Sampling and Neutralization: At predetermined time points (e.g., 0.5, 1, 3, 5, and 10 minutes), an aliquot is withdrawn from the test mixture and immediately transferred to a neutralizing solution to stop the antimicrobial action of the antiseptic.
-
Enumeration of Survivors: The number of viable microorganisms in the neutralized samples is determined by plating serial dilutions onto an appropriate growth medium.
-
Calculation of Microbial Reduction: The log reduction in viable counts is calculated by comparing the number of surviving microorganisms in the antiseptic-treated sample to the initial count in the control sample at the corresponding time point. A significant bactericidal effect is generally defined as a ≥ 5 log₁₀ reduction, and a significant yeasticidal effect as a ≥ 4 log₁₀ reduction[2].
Caption: Experimental workflow for a quantitative suspension time-kill assay.
Conclusion
The available in vitro evidence strongly suggests that octenidine possesses a more rapid onset of antimicrobial activity than Miramistin. This rapid efficacy, demonstrated within 30 seconds in comparative studies, positions octenidine as a compelling choice for applications where immediate microbial reduction is paramount. While Miramistin is also an effective broad-spectrum antiseptic, its slightly longer required contact time of up to 3 minutes for comparable efficacy should be considered in the context of its intended use. Further head-to-head studies under standardized conditions would be beneficial to provide a more detailed comparative assessment of their antimicrobial kinetics against a wider array of challenging and resistant microbial strains.
References
- 1. Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no "protein-error" compared to established wound care antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aimspress.com [aimspress.com]
- 4. Antibiofilm Effect of Octenidine Hydrochloride on Staphylococcus aureus, MRSA and VRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
A Head-to-Head Clinical and In Vitro Comparison of Miramistin and Other Topical Antiseptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Miramistin against other leading topical antiseptics, including Chlorhexidine, Povidone-Iodine, Octenidine, and Polyhexanide (PHMB). The information is based on available in vitro and clinical data to support research and development in wound care and infection control.
Executive Summary
Miramistin is a cationic antiseptic with a broad spectrum of antimicrobial activity. While it has been in clinical use in Eastern European countries for decades, it is less known in other parts of the world. This comparison aims to place Miramistin's performance in the context of more globally recognized antiseptics. The available data, predominantly from in vitro studies, suggests that Miramistin has comparable efficacy to some established antiseptics. However, a notable gap exists in the form of large-scale, head-to-head clinical trials published in English.
In Vitro Efficacy
A significant in vitro study provides a direct comparison of the bactericidal efficacy of Miramistin (MST) against other antiseptics. The study utilized a quantitative suspension method based on DIN EN 13727 to assess the reduction in microbial counts over time.
Data Presentation
Table 1: Log10 Reduction in Staphylococcus aureus Counts Over Time (0.3% Albumin)
| Time (minutes) | Miramistin (0.05%) | Octenidine (0.1%) | Povidone-Iodine (10%) | PHMB (0.02%) | Chlorhexidine (0.2%) |
| 0.5 | >5 | >5 | >5 | <5 | <5 |
| 1 | >5 | >5 | >5 | <5 | >5 |
| 3 | >5 | >5 | >5 | >5 | >5 |
| 5 | >5 | >5 | >5 | >5 | >5 |
| 10 | >5 | >5 | >5 | >5 | >5 |
Table 2: Log10 Reduction in Pseudomonas aeruginosa Counts Over Time (0.3% Albumin)
| Time (minutes) | Miramistin (0.05%) | Octenidine (0.1%) | Povidone-Iodine (10%) | PHMB (0.02%) | Chlorhexidine (0.2%) |
| 0.5 | <5 | >5 | >5 | <5 | <5 |
| 1 | <5 | >5 | >5 | <5 | >5 |
| 3 | >5 | >5 | >5 | <5 | >5 |
| 5 | >5 | >5 | >5 | >5 | >5 |
| 10 | >5 | >5 | >5 | >5 | >5 |
Table 3: Log10 Reduction in Escherichia coli Counts Over Time (0.3% Albumin)
| Time (minutes) | Miramistin (0.05%) | Octenidine (0.1%) | Povidone-Iodine (10%) | PHMB (0.02%) | Chlorhexidine (0.2%) |
| 0.5 | >5 | >5 | >5 | <5 | >5 |
| 1 | >5 | >5 | >5 | <5 | >5 |
| 3 | >5 | >5 | >5 | >5 | >5 |
| 5 | >5 | >5 | >5 | >5 | >5 |
| 10 | >5 | >5 | >5 | >5 | >5 |
Table 4: Log10 Reduction in Candida albicans Counts Over Time (0.3% Albumin)
| Time (minutes) | Miramistin (0.05%) | Octenidine (0.1%) | Povidone-Iodine (10%) | PHMB (0.02%) | Chlorhexidine (0.2%) |
| 0.5 | <5 | >5 | >5 | <5 | <5 |
| 1 | <5 | >5 | >5 | <5 | >5 |
| 3 | >5 | >5 | >5 | >5 | >5 |
| 5 | >5 | >5 | >5 | >5 | >5 |
| 10 | >5 | >5 | >5 | >5 | >5 |
Note: Data is synthesized from a 2022 study in AIMS Microbiology.[1][2][3][4] ">5" indicates a reduction to the limit of detection.
Clinical Efficacy
Direct head-to-head clinical trials comparing Miramistin with the other antiseptics listed above are not widely available in English-language literature. Much of the clinical data for Miramistin comes from studies conducted in Russia and other Eastern European countries.
A 1993 study reported on the use of a 0.01% Miramistin solution in 10 patients with purulent inflammatory conditions of the locomotor system.[5] The treatment, lasting an average of 14 days, resulted in good outcomes for 7 patients, satisfactory for 2, and unsatisfactory for 1, with no reported side effects.[5]
More recent in vitro studies have shown that Miramistin can inhibit the formation of bacterial biofilms and is effective against mature biofilms at higher concentrations.[6] It has also demonstrated immunomodulatory properties, such as increasing phagocytosis.[7]
A review of Russian literature indicates Miramistin has been used for various applications, including wound and burn management, and treatment of oral mucosal infections.[7]
Cytotoxicity and Safety Profile
In vitro studies have also investigated the cytotoxic effects of Miramistin and other antiseptics on human cells. One study found that Miramistin exhibited a cytotoxic impact on murine fibroblasts and human keratinocyte cell lines at concentrations greater than 8 × 10⁻⁴%.[7] In the same study, cetylpyridinium chloride was toxic at concentrations above 3 × 10⁻³%.[7] Another study using McCoy mammalian cell lines found Miramistin to be non-toxic at a concentration of 1000 mg/L, whereas chlorhexidine was toxic at 7.81 mg/L.[7]
The acute oral toxicity (LD50) of Miramistin has been reported as 1200 mg/kg in rats and 1000 mg/kg in mice.[7][8][9]
Experimental Protocols
In Vitro Antimicrobial Efficacy Study (Quantitative Suspension Test based on DIN EN 13727)
This section details the methodology used in the key in vitro comparative study.[1]
-
Objective: To evaluate the bactericidal and yeasticidal activity of topical antiseptics in a quantitative suspension test.
-
Test Antiseptics and Concentrations:
-
Miramistin (MST): 0.05%
-
Octenidine (OCT): 0.1% (as Octenisept®)
-
Povidone-Iodine (PVP-I): 10% (as Betaisodona®)
-
Polyhexamethylene-biguanide (PHMB): 0.02%
-
Chlorhexidine (CHX): 0.2%
-
-
Test Organisms:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 15442)
-
Escherichia coli (K12 NCTC 10538)
-
Enterococcus hirae (ATCC 10541)
-
Candida albicans (ATCC 10231)
-
-
Interfering Substance: Bovine albumin solution at "clean" (0.3%) and "dirty" (3%) conditions to simulate the presence of organic material.
-
Procedure:
-
A suspension of the test organism is prepared.
-
The antiseptic solution is mixed with the interfering substance.
-
The test organism suspension is added to the antiseptic/interfering substance mixture.
-
The mixture is incubated for specified contact times (0.5, 1, 3, 5, and 10 minutes).
-
At the end of each contact time, an aliquot is taken and the antimicrobial action is immediately neutralized.
-
The number of surviving microorganisms is determined by plating and colony counting.
-
The reduction in microbial count is calculated as the logarithm of the ratio of the initial number of microorganisms to the number of surviving microorganisms. A log reduction of ≥5 is typically considered effective.
-
Mechanisms of Action
The antimicrobial activity of these antiseptics is achieved through various mechanisms targeting microbial cells.
Miramistin
Miramistin is a cationic surfactant. Its primary mechanism of action involves the interaction of its hydrophobic tail with the lipid bilayer of the microbial cytoplasmic membrane. This disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis.
References
- 1. Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no “protein-error” compared to established wound care antiseptics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no "protein-error" compared to established wound care antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Antibacterial activity and clinical effectiveness of the new antiseptic miramistin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Miramistin and Phosprenil on Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. academic.oup.com [academic.oup.com]
Comparative study of the biofilm disruption capabilities of Miramistin
For Immediate Release
[City, State] – October 30, 2025 – A comprehensive review of available experimental data highlights the potent biofilm disruption capabilities of the antiseptic agent Miramistin, positioning it as a formidable candidate in the ongoing battle against persistent microbial communities. This guide provides a comparative analysis of Miramistin against other commonly used antiseptics, supported by experimental findings and detailed methodologies for researchers, scientists, and drug development professionals.
Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously resistant to conventional antimicrobial treatments. The data presented herein offers a quantitative comparison of Miramistin's performance in disrupting these resilient structures.
Comparative Analysis of Biofilm Disruption
The following tables summarize the quantitative data from various studies on the biofilm disruption and antimicrobial efficacy of Miramistin and its alternatives. It is important to note that direct head-to-head studies under identical conditions are limited, and thus, comparisons should be made with consideration of the different experimental setups.
Table 1: Quantitative Biofilm Disruption Data for Various Antiseptics against Staphylococcus aureus
| Antiseptic | Concentration | Biofilm Age | Exposure Time | Method of Quantification | Result | Citation |
| Miramistin | 25-50 µg/mL | Mature | Not Specified | Not Specified | Inhibition of formed biofilm growth | [1] |
| Povidone-Iodine | 0.3% | 48 hours | Not Specified | Colony Forming Unit (CFU) Count | 2.2 log reduction | [2] |
| Chlorhexidine | 0.05% | 48 hours | Not Specified | Colony Forming Unit (CFU) Count | 1.6 log reduction | [2] |
| Chlorhexidine | 0.2% | Not Specified | 5 minutes | Viability Profiling | Ineffective in achieving significant kill | [3] |
Table 2: Antimicrobial Efficacy of Antiseptics against Planktonic Bacteria
| Antiseptic | Target Microorganism | Concentration for Complete Reduction | Exposure Time | Citation |
| Miramistin | Staphylococcus aureus | 30 mg/L | Not Specified | [4] |
| Miramistin | Pseudomonas aeruginosa | 500 mg/L | Not Specified | [4] |
| Chlorhexidine | Staphylococcus aureus | > 0.3% protein load | > 10 minutes | [5] |
| Chlorhexidine | Pseudomonas aeruginosa | 0.3% protein load | 1 minute | [5] |
| Povidone-Iodine | Staphylococcus aureus | Not Specified | 0.5 minutes | [5] |
| Povidone-Iodine | Pseudomonas aeruginosa | Not Specified | 0.5 minutes | [5] |
Experimental Protocols
Crystal Violet Biofilm Assay
This method is a standard, high-throughput technique for quantifying biofilm biomass.
-
Biofilm Formation:
-
Aseptically add 100 µL of bacterial culture (e.g., Staphylococcus aureus or Pseudomonas aeruginosa), adjusted to a specific optical density (e.g., 0.1 at 600 nm), into the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Antiseptic Treatment:
-
Gently remove the planktonic bacteria by washing the wells with a sterile phosphate-buffered saline (PBS) solution.
-
Add 100 µL of the desired concentration of the antiseptic solution (e.g., Miramistin, Chlorhexidine, Povidone-Iodine) to the wells.
-
Incubate for the desired exposure time.
-
-
Staining and Quantification:
-
Discard the antiseptic solution and wash the wells with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with distilled water until the water runs clear.
-
Dry the plate and add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the differentiation of live and dead cells.
-
Biofilm Formation: Grow biofilms on a suitable surface (e.g., glass coverslips) within a multi-well plate as described above.
-
Antiseptic Treatment: Treat the biofilms with the antiseptic solutions for the desired time.
-
Staining:
-
Wash the biofilms with PBS.
-
Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope. Z-stack images are captured to reconstruct the 3D architecture.
-
-
Image Analysis:
-
Use image analysis software to quantify the biovolume of live and dead cells, providing a quantitative measure of the antiseptic's efficacy in killing bacteria within the biofilm.
-
Signaling Pathways and Mechanisms of Action
The disruption of bacterial signaling pathways, particularly those involved in quorum sensing, is a key strategy for combating biofilms.
Quorum Sensing in Pseudomonas aeruginosa
P. aeruginosa utilizes a complex, hierarchical quorum-sensing system to regulate biofilm formation and virulence. The las and rhl systems are central to this process.
Studies suggest that some antiseptics, like Chlorhexidine, may interfere with these quorum-sensing systems, thereby inhibiting biofilm formation[6].
Staphylococcus aureus Biofilm Formation
The formation of S. aureus biofilms is a multifactorial process involving the agr quorum-sensing system, the production of Polysaccharide Intercellular Adhesin (PIA), and the release of extracellular DNA (eDNA).
Povidone-Iodine has been shown to inhibit biofilm formation by decreasing the transcription of the icaADBC operon, which is responsible for PIA synthesis[7]. The precise mechanisms by which Miramistin interacts with these signaling pathways are a promising area for future research.
Experimental Workflow for Antiseptic Efficacy Testing
The following diagram outlines a typical workflow for evaluating the biofilm disruption capabilities of an antiseptic agent.
Conclusion
References
- 1. Effects of Miramistin and Phosprenil on Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenotypic and genotypic changes of Staphylococcus aureus in the presence of the inappropriate concentration of chlorhexidine gluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. Antimicrobials cetylpyridinium-chloride and miramistin demonstrate non-inferiority and no "protein-error" compared to established wound care antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. Hydrogen Peroxide, Povidone-Iodine and Chlorhexidine Fail to Eradicate Staphylococcus aureus Biofilm from Infected Implant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of Miramistin and Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Miramistin, a quaternary ammonium compound (QAC) antiseptic, with other commonly used QACs and antiseptics. The information is supported by experimental data to assist in the evaluation of its potential for clinical and research applications.
Introduction to Miramistin and Quaternary Ammonium Compounds (QACs)
Quaternary ammonium compounds are a class of cationic surfactants widely used for their disinfectant and antiseptic properties.[1][2] Their mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell death.[3][4] Miramistin is a broad-spectrum antiseptic QAC that was developed in the former Soviet Union and is noted for its antimicrobial activity against bacteria, viruses, and fungi, including antibiotic-resistant strains.[5][6][7] While effective, the clinical utility of any antiseptic is intrinsically linked to its safety profile and potential for cytotoxicity to host tissues. This guide compares the safety data of Miramistin with other QACs like benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC), as well as the widely used antiseptic chlorhexidine.
Mechanism of Action of Quaternary Ammonium Compounds
The antimicrobial action of QACs, including Miramistin, is initiated by the electrostatic interaction between the positively charged cationic head of the QAC molecule and the negatively charged components of the microbial cell membrane, such as phospholipids.[5] This is followed by the penetration of the hydrophobic tail into the lipid bilayer, which disrupts membrane integrity. This disruption leads to the leakage of essential intracellular components, alteration of cellular receptors, and ultimately, cell lysis.[1][5] While this mechanism is effective against microbes, it can also pose a risk to mammalian cells, making cytotoxicity a key consideration in safety assessments.
Figure 1: General mechanism of action for Quaternary Ammonium Compounds (QACs).
Comparative Safety Data
The following tables summarize quantitative data on the cytotoxicity, systemic toxicity, and irritancy of Miramistin in comparison to other compounds.
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Cell Line(s) | Cytotoxic Concentration | Citation |
| Miramistin | Murine Fibroblasts (L929), Human Keratinocytes (HaCaT) | > 0.0008% (> 8 µg/mL) | [5][8] |
| McCoy (Mammalian) | Not toxic at 1000 mg/L | [5] | |
| Cetylpyridinium Chloride (CPC) | Murine Fibroblasts (L929), Human Keratinocytes (HaCaT) | > 0.003% (> 30 µg/mL) | [5][8] |
| Benzalkonium Chloride (BAC) | Human Fibroblasts, Keratinocytes | 0.1 - 10 µg/mL | [9] |
| Chlorhexidine | McCoy (Mammalian) | 7.81 mg/L | [5] |
| Human Fibroblasts, Keratinocytes | 0.0002% - 0.0004% (2 - 4 µg/mL) | [9] |
Table 2: Comparative Acute Systemic Toxicity (Oral LD₅₀)
| Compound | Animal Model | Oral LD₅₀ | Citation |
| Miramistin | Rat | 1200 mg/kg | [5][7][10] |
| Mouse | 1000 mg/kg | [5][7][10] | |
| Benzalkonium Chloride (BAC) | Rat | 200 - 400 mg/kg | |
| Cetylpyridinium Chloride (CPC) | Rat | 200 mg/kg | |
| Chlorhexidine Gluconate | Rat | > 2000 mg/kg |
LD₅₀ values for BAC, CPC, and Chlorhexidine are sourced from established safety data sheets and toxicological databases, as direct comparative values were not present in the initial search results.
Table 3: Irritancy and Sensitization Profile
| Compound | Finding | Details | Citation |
| Miramistin | Low Irritancy | No skin reactions or changes were observed in animal studies at therapeutic concentrations.[5] It is reported to not have local irritant or allergizing properties.[11] | [5][11] |
| Eye Irritation (High Conc.) | Irritative to rabbit and guinea pig eyes only at a high concentration of 10 g/L applied daily for 40 days. | [5] | |
| Other QACs (General) | Irritants/Corrosive | Known to be irritants and corrosive at high concentrations.[1] Repeated exposures can lead to severe burns, persistent dermatitis, and ocular damage.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety data. Below are generalized protocols for key experiments cited.
A. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human fibroblasts or keratinocytes are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[12][13]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test antiseptic (e.g., Miramistin, Benzalkonium Chloride). Control wells contain medium only. The cells are exposed for a defined period (e.g., 15 minutes to 48 hours).[14]
-
MTT Addition: After exposure, the antiseptic-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[13][14]
-
Incubation: The plate is incubated for several hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.
References
- 1. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdsearchlight.com [mdsearchlight.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 6. About Myramistin | Miramistin [miramistin.ru]
- 7. The antiseptic Miramistin: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetylpyridinium chloride and miramistin as antiseptic substances in chronic wound management - prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Cytotoxic effect of antiseptics: comparison In vitro. In vivo examination of strong acidic electrolyzed water, povidone-iodine, chlorhexidine and benzalkonium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overlooked Soviet-era Miramistin has 'enormous potential' as antiseptic - Juta MedicalBrief [medicalbrief.co.za]
- 11. Miramistin® instruction | Miramistin [miramistin.ru]
- 12. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity evaluation of antiseptics and antibiotics on cultured human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Miramistin and Cetylpyridinium Chloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of two cationic antiseptics: Miramistin and Cetylpyridinium Chloride (CPC). Both belong to the class of quaternary ammonium compounds and are utilized for their broad-spectrum antimicrobial properties. This document synthesizes available experimental data on their antibacterial, antifungal, antiviral, and cytotoxic profiles to offer an objective performance evaluation for research and development applications.
Mechanism of Action
Miramistin and Cetylpyridinium Chloride share a fundamental mechanism of action. As cationic molecules, they interact with the negatively charged phospholipids in the microbial cell membrane. This interaction disrupts the membrane's integrity, leading to increased permeability and subsequent cell lysis. The hydrophobic tail of these compounds penetrates the lipid bilayer, further disorganizing the membrane structure and function.
Comparative Genomics of Microbial Resistance to Miramistin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of microbial resistance to the antiseptic Miramistin and its alternatives, supported by experimental data. As direct comparative genomic and transcriptomic data for Miramistin resistance is limited, this guide draws parallels from studies on structurally similar quaternary ammonium compounds (QACs), such as benzalkonium chloride (BAC), to infer potential resistance mechanisms.
Executive Summary
Miramistin is a cationic antiseptic with a broad spectrum of antimicrobial activity. While its clinical efficacy is well-documented, the rise of antimicrobial resistance necessitates a deeper understanding of the genetic mechanisms that may lead to reduced susceptibility. This guide synthesizes available data on Miramistin's antimicrobial potency and explores the likely genomic and transcriptomic adaptations bacteria employ to counteract its effects, primarily by examining resistance to other QACs. Key resistance strategies are likely to involve the upregulation of efflux pumps, modification of the cell envelope to reduce drug influx, and alterations in metabolic and stress-response pathways.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the minimum inhibitory concentrations (MICs) of Miramistin and other QACs against common pathogenic bacteria. Lower MIC values indicate higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Miramistin against Various Bacteria
| Bacterial Species | Miramistin MIC (mg/L) | Reference |
| Staphylococcus aureus | 30 | [1] |
| Escherichia coli | 125 | [1] |
| Pseudomonas aeruginosa | 500 | [1] |
| Proteus vulgaris | 25 | [1] |
| Klebsiella pneumoniae | 25 | [1] |
Table 2: Comparative MICs of Benzalkonium Chloride (BAC) against E. coli
| Condition | BAC MIC (mg/L) | Reference |
| Initial Exposure | 20 | [1] |
| After 60-day subculturing | >320 (significant increase) | [1] |
Inferred Mechanisms of Resistance to Miramistin
Based on studies of QACs like benzalkonium chloride, the primary mechanisms of resistance to cationic antiseptics such as Miramistin are multifaceted and involve genetic adaptations that either prevent the drug from reaching its target or actively remove it from the cell.
Efflux Pumps: The Primary Defense
The most well-documented mechanism of resistance to QACs is the overexpression of efflux pumps. These are membrane proteins that actively transport a wide range of substrates, including antiseptics and antibiotics, out of the bacterial cell.[2]
-
Small Multidrug Resistance (SMR) Family: This family includes proteins encoded by the qac genes (e.g., qacA/B, qacC, qacG, qacH, qacJ), which are frequently found on mobile genetic elements like plasmids.[3][4] These pumps confer resistance to a broad spectrum of cationic compounds, including QACs and intercalating dyes.[3]
-
Resistance-Nodulation-Division (RND) Family: Predominantly found in Gram-negative bacteria, these tripartite efflux systems are highly efficient at expelling a wide array of antimicrobial agents.[5][6] In Pseudomonas aeruginosa, systems like MexAB-OprM, MexCD-OprJ, and MexXY are associated with multidrug resistance.[6]
-
Major Facilitator Superfamily (MFS) and ATP-Binding Cassette (ABC) Superfamily: These families also contain efflux pumps capable of extruding various toxic compounds.[7]
Transcriptomic studies on bacteria exposed to BAC consistently show a significant upregulation of genes encoding these efflux pumps.[8][9]
Alterations in the Cell Envelope
To prevent Miramistin from reaching its intracellular targets, bacteria can modify their cell surface.
-
Reduced Permeability: Transcriptomic analyses of BAC-resistant P. aeruginosa have revealed the decreased expression of porin genes.[8][9] Porins are channel-forming proteins in the outer membrane of Gram-negative bacteria that allow the influx of molecules. Their downregulation reduces the uptake of antiseptics.
-
Modification of Surface Charge: A key adaptation to cationic surfactants like Miramistin is the alteration of the bacterial cell surface to reduce its net negative charge. This is achieved through mutations in genes like pmrB, which is part of a two-component system that regulates the modification of lipopolysaccharide (LPS).[8][9] A less negatively charged cell surface would repel the positively charged Miramistin molecules.
Stress Response and Metabolic Shifts
Exposure to antiseptics induces a general stress response in bacteria.
-
Proteostasis and Stress Response: Transcriptomic profiling of bacteria exposed to BAC shows differential gene expression related to proteostasis (protein quality control) and the general stress response, indicating a metabolic shift to protect the proteome.
-
Biofilm Formation: While often considered a resistance mechanism, studies on BAC exposure have shown that biofilm formation is not always differentially expressed, suggesting that other mechanisms may be prioritized in the initial response.
Experimental Protocols
The following are detailed methodologies for key experiments used in the study of antimicrobial resistance.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Miramistin in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity). Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
Gene Knockout via Homologous Recombination (e.g., using pK18mobsacB suicide vector)
This protocol is used to create targeted gene deletions to assess the role of specific genes in Miramistin resistance.
-
Construction of the Knockout Plasmid:
-
Amplify ~1 kb DNA fragments upstream and downstream of the target gene from the wild-type bacterial chromosome using PCR.
-
Clone these flanking regions into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., an antibiotic resistance cassette).
-
Transform the resulting construct into a suitable E. coli strain for plasmid propagation and then transfer it into the target bacterium via conjugation.
-
-
Selection of Single Crossover Mutants:
-
Select for recipient cells that have integrated the plasmid into their chromosome by plating on a medium containing an antibiotic to which the recipient is sensitive and the plasmid confers resistance.
-
-
Selection of Double Crossover Mutants (Gene Knockout):
-
Culture the single crossover mutants in a non-selective medium and then plate them on a medium containing sucrose (for vectors with the sacB gene, which is lethal in the presence of sucrose).
-
Colonies that grow on the sucrose-containing medium have likely undergone a second crossover event, resulting in the excision of the vector and the target gene, which is replaced by the selectable marker.
-
-
Verification: Confirm the gene knockout by PCR and DNA sequencing.
Bacterial Transcriptome Analysis using RNA-seq
This technique provides a comprehensive view of the changes in gene expression in response to Miramistin exposure.
-
Bacterial Culture and Miramistin Exposure: Grow bacterial cultures to mid-logarithmic phase and then expose them to a sub-inhibitory concentration of Miramistin for a defined period. Include unexposed cultures as a control.
-
RNA Extraction: Harvest the bacterial cells and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a suitable kit, ensuring the removal of contaminating DNA by DNase treatment.
-
Ribosomal RNA (rRNA) Depletion: Remove the highly abundant rRNA from the total RNA sample using a rRNA depletion kit to enrich for messenger RNA (mRNA).
-
Library Preparation and Sequencing:
-
Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference bacterial genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the Miramistin-treated and control groups.
-
Perform functional enrichment analysis (e.g., GO and KEGG pathway analysis) to identify the biological processes affected by Miramistin.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway for QAC Resistance in Gram-Negative Bacteria
Caption: Inferred signaling pathway for resistance to Miramistin in Gram-negative bacteria.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for identifying differentially expressed genes in response to Miramistin.
Conclusion
The comparative genomic analysis of microbial resistance to Miramistin, largely inferred from studies on other quaternary ammonium compounds, points towards a multi-pronged defense strategy employed by bacteria. The upregulation of efflux pumps, particularly those from the SMR and RND families, appears to be a central mechanism. This is often complemented by modifications to the cell envelope that reduce drug permeability and alter surface charge, as well as broader changes in gene expression related to stress responses. For drug development professionals, understanding these mechanisms is crucial for designing novel antimicrobial strategies that can circumvent or inhibit these resistance pathways. For researchers, the significant gap in direct comparative genomic studies of Miramistin resistance highlights a critical area for future investigation. Further research employing the experimental protocols outlined in this guide will be instrumental in elucidating the specific genetic determinants of Miramistin resistance and ensuring its continued efficacy as a valuable antiseptic.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. History-dependent physiological adaptation to lethal genetic modification under antibiotic exposure | eLife [elifesciences.org]
- 7. History of antibiotic adaptation influences microbial evolutionary dynamics during subsequent treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Genomic insights into the emergence and spread of antimicrobial-resistant bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Miramistin's Antifungal Activity Against Standard Azoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antifungal activity of the antiseptic agent Miramistin against standard azole antifungals. The data presented is compiled from various studies, and while direct head-to-head comparisons are limited, the use of standardized methodologies allows for a meaningful benchmark of performance.
Executive Summary
Miramistin demonstrates broad-spectrum antifungal activity, including against species that may exhibit resistance to azole antifungals. Its mechanism of action, centered on the disruption of the fungal cell membrane, differs fundamentally from the targeted enzymatic inhibition of azoles. This suggests its potential as an alternative or complementary agent in managing fungal infections.
Comparative Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for Miramistin and representative azole antifungals against key fungal pathogens, Candida albicans and Aspergillus fumigatus. It is important to note that the data has been aggregated from studies that may have used different specific strains, though all followed standardized Clinical and Laboratory Standards Institute (CLSI) protocols.
Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Compound | Fungal Strain | MIC Range (µg/mL) | Geometric Mean (GM) MIC (µg/mL) |
| Miramistin | Candida spp. (various isolates) | 1.56 - 3.1[1] | 3.1[1] |
| Fluconazole | C. albicans (various isolates) | 0.06 - >16[1] | >16[1] |
| Itraconazole | C. albicans (various isolates) | 0.03 - >8[1] | - |
| Ketoconazole | C. albicans (fluconazole-resistant) | 2 - 256[2] | - |
Table 2: Minimum Inhibitory Concentration (MIC) Against Aspergillus fumigatus
| Compound | Fungal Strain | MIC Range (µg/mL) | Geometric Mean (GM) MIC (µg/mL) |
| Miramistin | Aspergillus spp. (various isolates) | 1.56 - 25[2][3][4] | 3.13[2][3][4] |
| Itraconazole | A. fumigatus (various isolates) | - | - |
| Voriconazole | A. fumigatus (various isolates) | - | - |
| Posaconazole | A. fumigatus (various isolates) | - | - |
Table 3: Minimum Fungicidal Concentration (MFC) Data
| Compound | Fungal Species | MFC Observations |
| Miramistin | Candida spp. | Demonstrated fungicidal activity[1]. |
| Azoles | Candida spp., Aspergillus spp. | Generally considered fungistatic, but can be fungicidal at higher concentrations. |
Mechanisms of Action: A Visual Comparison
The antifungal mechanisms of Miramistin and azoles are distinct, targeting different aspects of fungal cell physiology.
Miramistin: Membrane Disruption
Miramistin is a cationic surfactant. Its positively charged head group interacts with the negatively charged phospholipids of the fungal cell membrane. This electrostatic interaction facilitates the insertion of its hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death[1].
Caption: Miramistin's disruptive action on the fungal cell membrane.
Azoles: Inhibition of Ergosterol Synthesis
Azole antifungals specifically inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane fluidity and the function of membrane-bound enzymes, leading to the inhibition of fungal growth.
Caption: Azoles inhibit ergosterol synthesis, leading to fungal growth inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on CLSI standards.
Broth Microdilution MIC Assay (Adapted from CLSI M27-A3 for Yeasts and M38-A2 for Filamentous Fungi)
This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).
1. Inoculum Preparation:
-
For Yeasts (C. albicans): A standardized inoculum is prepared from a 24-hour-old culture grown on Sabouraud Dextrose Agar (SDA). The turbidity is adjusted to a 0.5 McFarland standard, which is then diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For Filamentous Fungi (A. fumigatus): Conidia are harvested from a 7-day-old culture on Potato Dextrose Agar (PDA). The conidial suspension is adjusted to a specific optical density and then diluted in RPMI-1640 medium to a final concentration of 0.4-5 x 10⁴ CFU/mL[5].
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are made in RPMI-1640 medium to achieve the desired final concentration range in the microdilution plate.
3. Microdilution Plate Setup:
-
100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.
-
A growth control well (containing medium but no antifungal) and a sterility control well (containing medium only) are included.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with 100 µL of the standardized fungal suspension.
-
The plates are incubated at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi[5].
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity.
Minimum Fungicidal Concentration (MFC) Assay
This assay determines the lowest concentration of an antifungal agent that kills the fungus.
1. Initial MIC Determination:
-
Perform a standard broth microdilution MIC test as described above.
2. Subculturing:
-
Following incubation for the MIC reading, an aliquot (typically 10-20 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).
-
Each aliquot is subcultured onto a fresh SDA or PDA plate[5][6].
3. Incubation:
-
The plates are incubated at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well[6].
4. MFC Determination:
-
The MFC is the lowest concentration of the antifungal agent from the original MIC plate that results in no fungal growth or a significant reduction (e.g., ≥99.9% killing) in the number of colonies on the subculture plate[7][8].
Conclusion
Miramistin exhibits potent in vitro antifungal activity against both yeast and filamentous fungi, including those with reduced susceptibility to azoles. Its broad-spectrum, membrane-disruptive mechanism of action presents a valuable alternative to the targeted enzymatic inhibition of azoles. Further direct comparative studies are warranted to fully elucidate the relative potency and potential clinical applications of Miramistin in the context of rising antifungal resistance. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo efficacy of miramistin against drug-resistant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 6. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Minimum fungicidal concentrations of amphotericin B for bloodstream Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Miramistin Ion: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Miramistin ion, ensuring laboratory safety and environmental protection.
Miramistin is a cationic antiseptic and surfactant belonging to the class of quaternary ammonium compounds (QACs). Its primary mode of action involves the disruption of microbial cell membranes.[1][2] While noted for its high biodegradability (88-93%) and lower toxicity compared to some other antiseptics, proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.[3] This document outlines the recommended procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Miramistin and adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.
-
Ventilation: Ensure adequate ventilation to avoid inhalation of any mists or aerosols.
-
Spill Management: In case of a spill, absorb the liquid with an inert material such as diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol. Dispose of the contaminated material as hazardous waste.[4]
Step-by-Step Disposal Protocol
Discharge of Miramistin into the sewer system or general trash is strictly prohibited.[5] The recommended method for disposal is through a licensed chemical waste management facility.
-
Segregation: Collect all waste containing Miramistin (e.g., unused solutions, contaminated labware, spill cleanup materials) in a dedicated, properly labeled hazardous waste container. The container should be sturdy, chemically resistant, and kept closed except when adding waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name ("Miramistin" or "Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride"), concentration, and any other components of the waste stream.
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials. Use secondary containment to prevent spills.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical destruction plant.[5] The preferred methods of destruction are controlled incineration with flue gas scrubbing.[5]
-
Container Decontamination: Empty Miramistin containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be punctured to render it unusable for other purposes and then offered for recycling, reconditioning, or disposal in a sanitary landfill, in accordance with local regulations.[5]
Data Presentation: Miramistin Toxicity
The following table summarizes available quantitative toxicity data for Miramistin. This data underscores the importance of preventing its release into the environment, as substances toxic to aquatic life require specialized disposal.
| Parameter | Species | Value | Reference |
| Acute Oral Toxicity | Rat | LD50: 1200 mg/kg | [3] |
| Mouse | LD50: 1000 mg/kg | [3] | |
| Acute Fish Toxicity | Fish | LD50: 100 g/L (2 hours of exposure) | [3][6] |
| Systemic Safety | G. mellonella | Safe at 2000 mg/kg | [7] |
| Cell Line Toxicity | McCoy | Non-toxic at 1000 mg/L | [3][7] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population.
Experimental Protocols: Biodegradability Assessment
While specific experimental protocols for Miramistin disposal are not publicly available, its biodegradability can be assessed using internationally recognized methods such as the OECD 301B guideline (CO2 Evolution Test) .
Principle of OECD 301B: This aerobic biodegradation test measures the amount of carbon dioxide produced when a test substance is exposed to an inoculum (e.g., activated sludge from a wastewater treatment plant) over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to the theoretical maximum amount. A substance is considered "readily biodegradable" if it reaches a 60% pass level within a 10-day window during the 28-day test.[8]
Key Methodological Steps:
-
Preparation: A defined concentration of the test substance (Miramistin) is added to a liquid mineral medium inoculated with microorganisms.
-
Incubation: The mixture is incubated in a closed, temperature-controlled environment with continuous aeration to maintain aerobic conditions.
-
CO2 Measurement: The CO2 evolved during the microbial degradation of the test substance is trapped in an absorbent solution (e.g., barium hydroxide or sodium hydroxide) and measured by titration, or by using a CO2 analyzer.
-
Data Analysis: The cumulative amount of CO2 produced is measured at regular intervals over 28 days and expressed as a percentage of the theoretical CO2 production, which is calculated from the chemical formula of the substance.
Logical Workflow for Miramistin Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Miramistin waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of Miramistin waste.
Disclaimer: This document provides guidance based on publicly available information. It is the responsibility of the user to comply with all applicable federal, state, and local regulations regarding pharmaceutical and chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental behaviour and ecotoxicity of cationic surfactants towards marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. file.chemscene.com [file.chemscene.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. The antiseptic Miramistin: a review of its comparative in vitro and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo efficacy of miramistin against drug-resistant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
